CNX-774

Catalog No.
S547899
CAS No.
M.F
C26H22FN7O3
M. Wt
499.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
CNX-774

Product Name

CNX-774

IUPAC Name

4-[4-[[5-fluoro-4-[3-(prop-2-enoylamino)anilino]pyrimidin-2-yl]amino]phenoxy]-N-methylpyridine-2-carboxamide

Molecular Formula

C26H22FN7O3

Molecular Weight

499.5 g/mol

InChI

InChI=1S/C26H22FN7O3/c1-3-23(35)31-17-5-4-6-18(13-17)32-24-21(27)15-30-26(34-24)33-16-7-9-19(10-8-16)37-20-11-12-29-22(14-20)25(36)28-2/h3-15H,1H2,2H3,(H,28,36)(H,31,35)(H2,30,32,33,34)

InChI Key

VVLHQJDAUIPZFH-UHFFFAOYSA-N

SMILES

CNC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)NC3=NC=C(C(=N3)NC4=CC(=CC=C4)NC(=O)C=C)F

solubility

Soluble in DMSO, not in water

Synonyms

CNX774; CNX 774; CNX-774.

Canonical SMILES

CNC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)NC3=NC=C(C(=N3)NC4=CC(=CC=C4)NC(=O)C=C)F

The exact mass of the compound 4-(4-((4-((3-acrylamidophenyl)amino)-5-fluoropyrimidin-2-yl)amino)phenoxy)-N-methylpicolinamide is 499.17682 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Core Characteristics of CNX-774

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the fundamental biochemical and pharmacological properties of CNX-774:

Property Description
Primary Known Target Bruton's Tyrosine Kinase (BTK) [1] [2]
Mechanism Irreversible, covalent binder [1] [3]
Covalent Bond Site Cysteine 481 (Cys-481) in the ATP-binding pocket of BTK [1] [2] [4]
Potency (IC₅₀) <1 nM (enzyme assay); 1-10 nM (cellular assays) [1] [2]
Oral Availability Yes [1] [2]
Molecular Weight 499.5 g/mol [1] [2]
Chemical Formula C₂₆H₂₂FN₇O₃ [1] [2]

Dual Mechanisms of Action

This compound exhibits a dual mechanism of action, involving its intended target and a separate, therapeutically valuable off-target activity.

Primary Mechanism: BTK Inhibition

This compound was designed as a covalent BTK inhibitor. The inhibitor forms a permanent covalent bond with the Cys-481 residue of BTK, leading to sustained suppression of B-cell receptor signaling pathways [1] [3] [4]. The crystal structure of the BTK-CNX-774 complex (PDB ID: 5P9K) confirms this binding mode [4].

Secondary Mechanism: ENT1 Blockade in Cancer

Recent research has revealed that this compound's ability to block ENT1 is key to its efficacy in overcoming drug resistance [5] [6]. The following diagram illustrates how this dual inhibition overcomes resistance in pancreatic cancer cells.

This diagram illustrates how this compound blocks the ENT1 salvage pathway, which cancer cells use to resist DHODH inhibitors like Brequinar. By inhibiting both pathways, this compound induces profound pyrimidine depletion and cell death [5] [6].

Experimental Data & Research Findings

Key experimental findings that highlight the therapeutic potential of this compound, particularly in combination therapy, are summarized below.

Study Focus Key Findings Experimental Model
Overcoming BQ Resistance This compound (100 nM) synergized with Brequinar (25 µM), causing profound cell viability loss and pyrimidine nucleotide depletion in resistant PDAC cells [5]. S2-013 and other PDAC cell lines in vitro [5].
BTK-Independent Effect The synergistic effect with BQ was independent of BTK inhibition and directly attributable to ENT1 blockade [5] [6]. Genetic and pharmacologic validation [5].
*In Vivo* Efficacy Combined DHODH and ENT1 targeting dramatically suppressed tumor growth and prolonged survival [5] [6]. Immunocompetent, orthotopic mouse model of PDAC [5].

Detailed Experimental Protocols

The key experiments that identified and validated this compound's activity are detailed below for experimental replication.

Kinase Inhibitor Combination Screen

This screen identified this compound as a potent sensitizer to DHODH inhibition [5].

  • Cell Seeding: S2-013 pancreatic cancer cells were seeded in 96-well plates (2x10³ cells/well) and allowed to equilibrate overnight.
  • Compound Treatment: Cells were treated with compounds from a kinase inhibitor library (100 nM final concentration) alongside either 25 µM Brequinar (BQ) or a DMSO vehicle control.
  • Viability Assessment: After 72 hours, cell viability was quantified using the CellTiter-Glo Luminescent Assay.
  • Hit Identification: A synergy score was calculated for each kinase inhibitor as (viability under BQ + kinase inhibitor) / (viability under vehicle + kinase inhibitor). This compound was a top hit with one of the lowest scores [5].
Validation of ENT1 as the Mechanistic Target

Follow-up studies confirmed ENT1 blockade as the mechanism of action [5].

  • Genetic Knockout: ENT1 was knocked out in PDAC cell lines using CRISPR/Cas9 technology with lentiviral delivery of sgRNAs.
  • Phenotypic Confirmation: ENT1 knockout cells showed:
    • Impaired uptake of exogenous uridine.
    • Profound sensitization to BQ treatment, mirroring the effect of adding this compound.
  • Conclusion: These results confirmed that this compound overcomes resistance by inhibiting ENT1-mediated nucleoside salvage [5].

Future Research and Clinical Implications

The discovery of this compound's ENT1 inhibitory activity revitalizes the concept of targeting nucleotide metabolism for cancer therapy. It provides strong proof-of-concept for dual targeting of de novo pyrimidine synthesis (via DHODH) and the nucleoside salvage pathway (via ENT1) as a viable treatment strategy, particularly for aggressive cancers like PDAC [5] [6]. This finding also aligns with broader research efforts exploring DHODH inhibition in combination with other agents, such as BCL-XL inhibitors [7] or immune checkpoint blockade [8].

References

Compound Profile and Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

CNX-774 is an orally active, small molecule inhibitor that acts through an irreversible, covalent mechanism [1] [2]. It forms a direct, covalent bond with the cysteine-481 (Cys-481) residue within the ATP-binding site of the BTK enzyme, leading to prolonged suppression of its activity [1] [3] [2]. The crystal structure of the BTK-CNX-774 complex is available in the Protein Data Bank under identifier 5P9K [4].

The diagram below illustrates the mechanism of action of this compound and the key signaling pathways it affects.

G cluster_BTK Primary Target (BTK) Signaling cluster_ENT1 Off-Target Effect (ENT1 Inhibition) BCR B-Cell Receptor (BCR) BTK_Active BTK (Active) BCR->BTK_Active FcR Fc Receptor (FcR) FcR->BTK_Active BTK BTK (Inactive) BTK->BTK_Active Activation (Phosphorylation) PLCg2 PLCγ2 BTK_Active->PLCg2 NFkB NF-κB Pathway BTK_Active->NFkB Histamine Histamine Release BTK_Active->Histamine CNX774 This compound BTK_Inhibited BTK (Inhibited) CNX774->BTK_Inhibited Covalent Bond to Cys-481 ENT1 ENT1 CNX774->ENT1 Inhibition CellGrowth B-Cell Growth & Survival Calcium Calcium Release PLCg2->Calcium Calcium->CellGrowth NFkB->CellGrowth Nucleotides Pyrimidine Nucleotides ENT1->Nucleotides Salvage Pathway Uridine Uridine Salvage Uridine->ENT1 Resistance Therapy Resistance Nucleotides->Resistance DHODH_Inhib DHODH Inhibitor (BQ) DHODH_Inhib->Nucleotides De Novo Pathway

This compound primarily inhibits BTK signaling in immune cells (left) and independently blocks ENT1 to overcome metabolic resistance in cancer cells (right).

Quantitative Biochemical and Cellular Activity

The table below summarizes the key potency and physicochemical data for this compound.

Parameter Value / Description Context / Assay
BTK IC₅₀ < 1 nM [1] In vitro kinase assay
Cellular BTK IC₅₀ 1 - 10 nM [1] [3] Ramos B-cell line
Binding Mode Irreversible, covalent [1] [2] Target residue: Cys-481
IgE-mediated Histamine Release IC₅₀ ~0.5 µM [5] Human basophils from allergic donors
Molecular Weight 499.5 g/mol [1] [2] -
Formula C₂₆H₂₂FN₇O₃ [1] -

Key Experimental Findings and Protocols

Research has characterized this compound's activity and uncovered its off-target effect on ENT1.

Inhibition of IgE-Mediated Basophil Activation

This compound inhibits allergen-induced and anti-IgE-induced histamine release from human basophils, a process dependent on Fcε receptor signaling [5].

  • Protocol Outline: Dextran-enriched basophils from healthy and allergic donors are pre-incubated with this compound (0.001–1 µM) for 30 minutes, then stimulated with an anti-IgE antibody or a specific allergen (e.g., Der p 2) for another 30 minutes. Histamine content in the supernatant is measured by radioimmunoassay (RIA) and expressed as a percentage of total cellular histamine [5].
Overcoming DHODH Inhibitor Resistance in Pancreatic Cancer

A 2022 study discovered that this compound overcomes resistance to the DHODH inhibitor Brequinar (BQ) in pancreatic cancer cells, an effect independent of its inhibition of BTK [6]. The synergy occurs because this compound potently inhibits ENT1, blocking the uptake of extracellular uridine and thus disabling a key salvage pathway that cancer cells use to bypass de novo pyrimidine synthesis inhibition [6].

  • Protocol Outline:
    • Combination Screening: Resistant pancreatic cancer cells (e.g., S2-013) are treated with a library of kinase inhibitors (100 nM), including this compound, in combination with BQ (25 µM) or a vehicle control. Cell viability is assessed after 72 hours using a CellTiter-Glo luminescence assay [6].
    • Validation: Dose-response experiments and direct uptake assays confirm the role of ENT1 inhibition in re-sensitizing cells to BQ [6].

Research Implications

The discovery of this compound's off-target activity on ENT1 opens promising research avenues:

  • Therapeutic Potential: Combining a DHODH inhibitor with an ENT1 blocker like this compound could be a powerful strategy to induce lethal nucleotide starvation in cancers, such as pancreatic ductal adenocarcinoma (PDAC) [6].
  • Tool Compound: this compound serves as a useful chemical probe for studying the biological functions of both BTK and ENT1.

References

Mechanism of Action and Therapeutic Rationale

Author: Smolecule Technical Support Team. Date: February 2026

The therapeutic potential of CNX-774 arises from its ability to simultaneously target two pathways that cancer cells use to produce essential pyrimidine nucleotides.

  • Targeting De Novo Synthesis: DHODH inhibitors like Brequinar (BQ) block the de novo (new) synthesis of pyrimidines within the cell [1].
  • Resistance via Salvage Pathway: Many cancers, including pancreatic ductal adenocarcinoma (PDAC), become resistant to DHODH inhibitors by activating a backup route called the salvage pathway. They use the ENT1 transporter to import external uridine from their environment, bypassing the blocked de novo pathway [2] [1].
  • Dual Blockade Strategy: this compound inhibits ENT1, thereby blocking this salvage route. When combined with a DHODH inhibitor, it creates a "two-pronged attack" that fully depletes the cancer cell's pyrimidine supply, leading to profound cell death [2] [3].

This synergistic relationship and the resulting cellular effects are illustrated below.

G DHODHi DHODH Inhibitor (e.g., Brequinar) ENT1i ENT1 Inhibitor (this compound) DeNovo Blocks De Novo Pyrimidine Synthesis DHODHi->DeNovo Salvage Blocks Salvage Pathway via Uridine Import ENT1i->Salvage NucleotideDepletion Profound Pyrimidine Nucleotide Depletion DeNovo->NucleotideDepletion Salvage->NucleotideDepletion CellDeath Cancer Cell Death NucleotideDepletion->CellDeath

Synergistic mechanism of combined DHODH and ENT1 inhibition leading to cancer cell death.

Key Experimental Data and Protocols

The following table summarizes the primary experimental findings that validate the combination therapy.

Experimental Model Key Finding Significance
In Vitro (PDAC Cell Lines) BQ + this compound led to synergistic cell viability loss and severe pyrimidine depletion, unlike BQ alone [2]. Validates the synergistic effect on cancer cell death and confirms on-target mechanism.
In Vivo (Mouse PDAC Model) The combination "dramatically suppressed tumor growth and prolonged mouse survival" in an immunocompetent model [2] [3]. Provides strong pre-clinical proof-of-concept for the therapeutic strategy.
Genetic Knockout Deleting the ENT1 gene (ENT1-KO) profoundly sensitized PDAC cells to BQ, mimicking the effect of this compound [2]. Confirms that ENT1 is the critical target for overcoming resistance.
Detailed Experimental Methodology

The foundational study used the following key protocols to establish the efficacy of this compound [2]:

  • Cell Viability Assay: Cells were seeded in 96-well plates and treated with compounds for 72 hours. Viability was quantified using the CellTiter-Glo luminescent assay, which measures cellular ATP levels. Dose-response curves were analyzed to calculate the Area Under the Curve (AUC).
  • Kinase Inhibitor Library Screen: A screen of over 350 kinase inhibitors was performed on BQ-resistant pancreatic cancer cells (S2-013 line) to identify compounds that restored BQ sensitivity. This compound was a top hit from this unbiased screen.
  • CRISPR/Cas9 Gene Editing: To definitively confirm ENT1's role, stable ENT1-knockout cell lines were created using lentiviral vectors encoding Cas9 and sgRNAs targeting the ENT1 gene. Single-cell clones were isolated, and knockout was validated by sequencing.
  • In Vivo Mouse Model: An aggressive, immunocompetent, orthotopic pancreatic cancer mouse model was used. Tumor growth and mouse survival were monitored after treatment with the drug combination.

The workflow for identifying and validating this compound's role is detailed below.

G Start DHODH Inhibitor (BQ) Resistance in PDAC Screen Kinase Inhibitor Library Screen (>350 compounds) Start->Screen Hit Hit Identification: this compound sensitizes cells to BQ Screen->Hit Mech Mechanism Investigation Hit->Mech BTK Effect is BTK-independent Mech->BTK ENT1Block This compound blocks ENT1 and uridine salvage Mech->ENT1Block KO CRISPR ENT1-KO mimics drug effect Mech->KO Validate In Vivo Validation Combination suppresses tumor growth BTK->Validate ENT1Block->Validate KO->Validate

Experimental workflow from resistance screening to in vivo validation of this compound's ENT1 inhibitory function.

Context of ENT1 as an Emerging Therapeutic Target

Independent research further underscores the clinical relevance of ENT1. A 2025 study published in Nature Immunology revealed that adenosine uptake via ENT1 into T cells suppresses their anti-cancer function by inhibiting pyrimidine synthesis [4]. Another study highlighted ENT1's role in the pharmacokinetics of various cancer and antiviral drugs [5]. This growing body of evidence positions ENT1 as a promising target in oncology.

Conclusion for Researchers

  • The synergy between DHODH and ENT1 inhibition creates a critical vulnerability in cancer cell metabolism.
  • The combination strategy has shown significant efficacy in robust, immunocompetent in vivo models, enhancing its potential for clinical translation [2] [3].

References

Core Concept: Dual Targeting to Overcome Resistance

Author: Smolecule Technical Support Team. Date: February 2026

The rationale behind combining DHODH and ENT1 inhibitors stems from how cancer cells can acquire pyrimidines, the building blocks for RNA and DNA. The table below outlines the two primary pathways involved.

Pathway Description Role in Resistance
De Novo Synthesis A multi-step intracellular pathway that builds pyrimidines from scratch. DHODH is a critical enzyme in this process [1]. Target of DHODH inhibitors (e.g., Brequinar).
Nucleoside Salvage Uses transporters like ENT1 to take up pre-formed nucleosides (e.g., uridine) from the extracellular environment [1] [2]. When de novo synthesis is blocked, resistant cells switch to the salvage pathway, using ENT1 to import uridine and bypass the need for DHODH [1].

In pancreatic ductal adenocarcinoma (PDAC) and other cancers, resistance to DHODH inhibitors like Brequinar (BQ) often develops because cells activate the salvage pathway [1] [3]. CNX-774 overcomes this by concurrently blocking both routes, creating a "synthetic lethal" scenario that leads to profound pyrimidine depletion and cell death [1] [4].

G cluster_0 Pyrimidine Supply Pathways BQ DHODH Inhibitor (Brequinar) DeNovo De Novo Pyrimidine Synthesis Pathway BQ->DeNovo Blocks Resistance Resistance to DHODH Inhibitor BQ->Resistance CellDeath Cell Death BQ->CellDeath Combination Synergy CNX This compound Salvage Nucleoside Salvage Pathway (ENT1-mediated) CNX->Salvage Blocks ENT1 CNX->CellDeath Combination Synergy Nucleotides Pyrimidine Nucleotides (UTP, CTP, dTTP) DeNovo->Nucleotides Produces Salvage->Nucleotides Produces Nucleotides->Resistance Sustains

Figure 1: Mechanism of combined DHODH and ENT1 inhibition. Blocking both pyrimidine supply pathways synergistically induces nucleotide depletion and cell death.

Key Experimental Evidence and Protocols

The discovery and validation of this compound's ENT1-blocking activity involved a multi-step process, from high-throughput screening to mechanistic validation.

Screening and Hit Validation

Researchers performed a kinase inhibitor library screen to find compounds that sensitized resistant PDAC cells to Brequinar [1].

  • Cell Model: BQ-resistant pancreatic cancer cell lines (e.g., S2-013).
  • Procedure: Cells were seeded in 96-well plates and treated with library compounds (at 100 nM) combined with either BQ (25 µM) or a vehicle control.
  • Viability Assay: After 72 hours, cell viability was assessed using CellTiter-Glo, a luminescent ATP-based assay.
  • Hit Identification: this compound was a top hit that dramatically reduced viability in the combination treatment compared to either agent alone [1].
Mechanistic Confirmation

Follow-up experiments confirmed that the synergy with BQ was independent of this compound's intended BTK target [1].

  • ENT1 Knockout Models: Using CRISPR/Cas9, stable ENT1 knockout PDAC cell lines were generated.
  • Functional Assays: ENT1 knockout cells showed impaired uridine uptake and were profoundly sensitized to BQ, phenocopying the effect of adding this compound [1].
  • In Vivo Validation: In an immunocompetent, orthotopic mouse model of pancreatic cancer, the combination of BQ and this compound dramatically suppressed tumor growth and prolonged survival compared to either single agent [1].

Quantitative Data Summary

The tables below summarize key quantitative findings from the research.

Table 1: Summary of Key Experimental Concentrations and Parameters [1]

Parameter Experimental Detail Value / Context
This compound Screening Concentration Kinase inhibitor library screen 100 nM
Brequinar (BQ) Combination Dose In vitro cell viability assays 25 µM
Assay Duration Cell viability / proliferation 72 hours
Key In Vivo Finding Tumor growth suppression Significant with BQ + this compound combo

Table 2: Comparison of ENT1 Inhibitors in Research

Compound Primary Known Target ENT1 Inhibition Key Characteristic / Finding
This compound BTK (Irreversible, IC₅₀ <1 nM) [5] [6] Off-target, discovered functionally [1] Overcomes DHODH inhibitor resistance in PDAC.
Dilazep ENT1 (Clinical vasodilator) [2] [7] Known, direct inhibitor [2] Non-nucleoside inhibitor; X-ray structure available.
NBMPR ENT1 (Research tool) [7] Known, potent inhibitor [7] Nucleoside analog; high specificity for ENT1.

Research Implications and Future Directions

This finding has significant implications for cancer drug discovery and development.

  • Drug Repurposing: this compound represents a case where an off-target effect of a clinical-stage compound reveals a new therapeutic application [1].
  • Overcoming Therapeutic Resistance: The strategy of dual DHODH-ENT1 inhibition provides a strong proof-of-concept for tackling a key resistance mechanism in aggressive cancers like PDAC [1] [3].
  • Novel ENT1 Inhibitor Design: Understanding how different inhibitors like dilazep and NBMPR bind to ENT1's orthosteric and opportunistic sites is guiding the rational design of new, more specific ENT1 inhibitors for other conditions, such as pain relief [7].

References

CNX 774 pyrimidine nucleotide depletion

Author: Smolecule Technical Support Team. Date: February 2026

Core Mechanism of Action

The following diagram illustrates how CNX-774 overcomes resistance to DHODH inhibition:

G DHODHi DHODH Inhibitor (e.g., Brequinar) DeNovo De Novo Pyrimidine Synthesis Blocked DHODHi->DeNovo CNX774 This compound Salvage Nucleoside Salvage Pathway via ENT1 CNX774->Salvage Blocks ENT1 to Inhibit Synergy Profound Pyrimidine Starvation & Loss of Cell Viability CNX774->Synergy Combined Effect Resistance Cell Resistance & Viability DeNovo->Resistance Leads to DeNovo->Synergy Combined Effect Salvage->Resistance Compensates for & Causes

This compound overcomes DHODH inhibitor resistance by blocking the ENT1 salvage pathway.

  • Primary Target: The Bruton's Tyrosine Kinase (BTK) inhibitor this compound is a highly selective, irreversible binder of BTK with an IC50 of <1 nM [1].
  • Off-Target Mechanism: In pancreatic cancer cells, the synergistic effect with the DHODH inhibitor Brequinar (BQ) is independent of BTK inhibition. Instead, this compound potently inhibits the Equilibrative Nucleoside Transporter 1 (ENT1, encoded by SLC29A1) [2] [3] [4].
  • Overcoming Resistance: DHODH inhibition blocks the de novo synthesis of pyrimidines. Resistant cells bypass this block by using the ENT1 transporter to import extracellular uridine, which is then used in the salvage pathway to replete pyrimidine pools. This compound blocks this rescue route, leading to profound pyrimidine depletion and cell death [2] [4].

Key Experimental Data and Findings

The table below summarizes quantitative data from pivotal experiments:

Experimental Model / Assay Key Finding / Metric Citation
In Vitro Viability (BQ-resistant PDAC cells) Synergistic loss of cell viability with BQ + this compound combination [2] [3]

| Metabolomics (Pyrimidine Nucleotides) | BQ monotherapy: modest pyrimidine depletion; BQ + this compound: profound pyrimidine starvation | [2] [4] | | ENT1 Inhibition (Uridine Uptake) | this compound impaired uridine uptake; effect mimicked by ENT1 genetic knockout | [3] [4] | | In Vivo Efficacy (Immunocompetent mouse PDAC model) | Dramatic tumor growth suppression and prolonged survival with BQ + this compound | [2] [4] |

Detailed Experimental Protocols

Here are the methodologies for key experiments that established the role of this compound:

Kinase Inhibitor Combination Screening
  • Purpose: Identify compounds that overcome Brequinar (BQ) resistance.
  • Cell Line: BQ-resistant S2-013 pancreatic cancer cells.
  • Procedure:
    • Seed cells in 96-well plates.
    • Treat with compounds from a kinase inhibitor library (at 100 nM) alongside BQ (25 µM) or a vehicle control.
    • After 72 hours, measure cell viability using a luminescence-based assay (e.g., CellTiter-Glo).
    • Calculate a synergy score for each compound and prioritize hits for validation [3] [4].
Validating Synergy and Pyrimidine Depletion
  • Purpose: Confirm the synergy between this compound and BQ and its metabolic consequences.
  • Cell Viability & Proliferation:
    • Treat a panel of sensitive and resistant PDAC cells with a range of BQ and this compound doses, alone and in combination.
    • Measure viability at 72 hours and use software to calculate the combination index and area under the curve (AUC).
    • Use live-cell imaging to track proliferation over time [3] [4].
  • Metabolomics:
    • Treat cells with BQ, this compound, or the combination.
    • Extract metabolites and perform targeted Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) analysis.
    • Quantify pyrimidine pathway intermediates (e.g., dihydroorotate, N-carbamoyl-aspartate) and nucleotides (UTP, CTP) [2] [4].
Establishing ENT1 as the Relevant Target
  • Genetic Knockout:
    • Use lentiviral vectors to deliver Cas9 and sgRNAs targeting ENT1 (SLC29A1) into PDAC cells.
    • Select transduced cells and validate knockout via sequencing or immunoblotting.
    • Test the sensitivity of ENT1-KO clones to BQ treatment. The results should mirror the effect of adding this compound [3] [4].
  • Uridine Uptake Assay:
    • Incubate cells with labeled uridine in the presence or absence of this compound or a known ENT1 inhibitor.
    • Measure the rate of uridine import into the cells to confirm that this compound directly blocks ENT1 function [3].

Research Implications and Future Directions

The discovery that this compound inhibits ENT1 provides strong proof-of-concept for a novel combination therapy strategy.

  • Novel Combination Strategy: Dual targeting of DHODH and ENT1 simultaneously blocks both the de novo and salvage pyrimidine synthesis routes, creating a "synthetic lethal" condition in cancer cells [2] [4].
  • Biomarker Potential: The study identified N-acetylneuraminic acid accumulation as a potential marker for monitoring the efficacy of DHODH-targeted therapy [4].
  • Broader Context of DHODH Inhibition: Other research highlights additional strategic combinations for DHODH inhibitors, summarized below:
Combination Target Proposed Mechanism Key Reference in Search Results
BCL-XL (using PROTAC degrader DT2216) DHODH inhibition alters apoptotic proteome, sensitizing cells to BCL-XL inhibition and synergistically inducing apoptosis. [5]
Immune Checkpoint Blockade (anti-PD-1/CTLA-4) DHODH inhibition depletes pyrimidines, upregulating MHC-I and enhancing tumor antigen presentation to T-cells. [6] [7]

References

Application Notes & Protocols: CNX-774 and Brequinar Synergy in Pancreatic Cancer

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Pancreatic ductal adenocarcinoma (PDAC) remains one of the most challenging malignancies to treat, with a 5-year survival rate of only approximately 5% and limited effective therapeutic options beyond standard chemotherapy regimens such as FOLFIRINOX and gemcitabine with nab-paclitaxel [1] [2]. Metabolic reprogramming is a established hallmark of cancer, with pyrimidine nucleotide biosynthesis emerging as a critical dependency in pancreatic cancer and other malignancies [1] [3] [4]. Dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway, has been investigated as a therapeutic target, but despite robust preclinical efficacy, DHODH inhibitors have demonstrated limited clinical activity in trials [1] [3].

Recent research has revealed that resistance to DHODH inhibition is frequently mediated through the salvage pathway of pyrimidine synthesis, specifically via the equilibrative nucleoside transporter 1 (ENT1, encoded by SLC29A1), which enables cancer cells to uptake extracellular uridine to bypass de novo synthesis blockade [1] [5]. This application note provides detailed methodologies for investigating the synergistic interaction between the DHODH inhibitor brequinar (BQ) and CNX-774, a compound initially developed as a Bruton tyrosine kinase (BTK) inhibitor but subsequently found to potently inhibit ENT1 [1] [5]. The protocols outlined herein will enable researchers to validate and explore this combination therapeutic strategy in pancreatic cancer models.

Mechanistic Basis & Scientific Rationale

Key Biological Mechanisms

The synergistic activity of brequinar and this compound in pancreatic cancer arises from concurrent targeting of complementary pyrimidine nucleotide acquisition pathways:

  • DHODH Inhibition by Brequinar: Brequinar potently inhibits DHODH, an enzyme located in the inner mitochondrial membrane that catalyzes the fourth step in de novo pyrimidine biosynthesis, converting dihydroorotate to orotate. This inhibition depletes intracellular pyrimidine nucleotide pools (UTP, CTP, TTP), impairing essential processes including DNA/RNA synthesis, glycosylation, and lipid metabolism [1] [4].

  • ENT1 Blockade by this compound: this compound, initially characterized as a BTK inhibitor, was discovered to inhibit equilibrative nucleoside transporter 1 (ENT1), preventing cellular uptake of extracellular uridine. This blockade inhibits the salvage pathway, preventing resistant cells from circumventing DHODH inhibition [1] [5].

  • Dual Pathway Targeting: Pancreatic cancer cells resistant to brequinar monotherapy typically exhibit enhanced salvage pathway activity, importing uridine via ENT1 to maintain pyrimidine pools. Combined DHODH and ENT1 inhibition creates complete pyrimidine starvation, leading to impaired proliferation, loss of viability, and ultimately cell death [1] [5].

G cluster_de_novo De Novo Synthesis Pathway cluster_salvage Salvage Pathway Aspartate_Glutamine Aspartate + Glutamine DHO Dihydroorotate (DHO) Aspartate_Glutamine->DHO Orotate Orotate DHO->Orotate Pyrimidines Pyrimidine Nucleotides (UTP, CTP, TTP) Orotate->Pyrimidines CellViability ↓ Cell Viability ↑ Apoptosis Pyrimidines->CellViability Ext_Uridine Extracellular Uridine Int_Uridine Intracellular Uridine Ext_Uridine->Int_Uridine Int_Uridine->Pyrimidines Brequinar Brequinar (DHODH Inhibitor) Brequinar->DHO Inhibits CNX774 This compound (ENT1 Inhibitor) CNX774->Ext_Uridine Blocks Transport

Figure 1: Dual Targeting of Pyrimidine Biosynthesis Pathways. Brequinar inhibits DHODH in the mitochondrial de novo synthesis pathway, while this compound blocks ENT1-mediated uridine import via the salvage pathway. Concurrent inhibition creates synergistic pyrimidine depletion.

Experimental Evidence Summary

Functional Outcomes of Combination Treatment

Comprehensive in vitro and in vivo studies demonstrate the potent synergistic effects of brequinar and this compound combination therapy in pancreatic cancer models:

Table 1: Summary of Key Experimental Findings for BQ + this compound Combination

Experimental Model Monotherapy Effects Combination Effects Key Measurements

| BQ-resistant PDAC cell lines (S2-013, others) | BQ: Slowed proliferation, modest pyrimidine depletion this compound: Minimal single-agent effect | Profound viability loss, pyrimidine starvation, synergistic cell death | Cell viability (CellTiter-Glo): >80% reduction Pyrimidine nucleotides: >70% depletion [1] [5] | | ENT1-knockout PDAC cells | Enhanced sensitivity to BQ monotherapy | N/A (genetic ENT1 loss) | BQ IC50 reduced >10-fold vs. wild-type [5] | | Immunocompetent orthotopic PDAC mouse model (KPC-derived) | BQ: Limited tumor growth delay this compound: Minimal effect | Dramatic tumor suppression, prolonged survival | Tumor volume: >70% reduction vs. control Survival: Significant extension [1] | | Metabolomic profiling | BQ: Partial pyrimidine depletion this compound: No significant changes | Complete pyrimidine nucleotide depletion, precursor accumulation | UTP/CTP: >80% depletion DHO/N-carbamoyl-aspartate: >5-fold increase [1] [5] |

In Vitro Protocols

Cell Culture and Reagents
  • Cell Lines: Human PDAC lines (S2-013, CFPAC-1, etc.), murine KPC-derived lines (KPC 1245, KPC 1199). Validate mutant Kras and p53 status by PCR [5].
  • Culture Conditions: Maintain in Dulbecco's Modified Eagle Medium (DMEM) with 50 IU/mL penicillin, 50 μg/mL streptomycin, and 10% fetal bovine serum (FBS) at 37°C, 5% CO₂ [5].
  • Reagents Preparation:
    • Brequinar sodium: Dissolve in DMSO to 10-100 mM stock, store at -80°C [5].
    • This compound: Dissolve in DMSO to 1-10 mM stock, store at -80°C [5].
    • Uridine: Prepare aqueous solution, sterile filter.
    • Dialyzed FBS: Use for experiments requiring nucleoside depletion [5].
Cell Viability and Synergy Assays

This protocol assesses combination effects across multiple concentrations using metabolic viability readouts.

Table 2: Cell Viability Assay Setup

Component Specifications Notes

| Cell Seeding | 1-5×10³ cells/well (96-well plate) Opaque white plates for luminescence | Optimize density per cell line Equilibrate overnight [5] | | Treatment Conditions | 8-point dilution series (BQ: 0.1-100 μM; this compound: 0.01-10 μM) Single agents and combinations 72-hour exposure | Include vehicle controls (DMSO ≤0.1%) 6 replicates per condition [5] | | Viability Readout | CellTiter-Glo reagent Luminescence measurement | Normalize to vehicle controls [5] | | Data Analysis | Nonlinear regression (variable slope, 4 parameters) Synergy assessment (Bliss or Loewe models) | Calculate combination indices Determine AUC reduction [5] |

Nucleoside Salvage Rescue Experiments
  • Objective: Confirm ENT1-mediated uridine salvage as the resistance mechanism.
  • Procedure:
    • Seed cells as in viability assays.
    • Pre-treat with this compound (0.1-1 μM) or vehicle for 2 hours.
    • Add brequinar (IC₇₀ concentration) ± uridine (10-100 μM).
    • Incubate 72 hours, assess viability (CellTiter-Glo).
    • Expected outcome: Uridine rescues BQ monotoxicity but not BQ+this compound combination [5].
Metabolomic Analysis of Pyrimidine Pools
  • Sample Preparation: Treat cells with BQ (1-10 μM), this compound (0.1-1 μM), combination, or vehicle for 8-24 hours. Use 1-5×10⁶ cells/sample, quench metabolism with liquid nitrogen-cooled methanol [1] [5].
  • LC-MS/MS Analysis:
    • Chromatography: HILIC or reverse-phase column, mobile phase with ammonium acetate/formate.
    • Mass Spectrometry: Targeted MRM for pyrimidine pathway metabolites (dihydroorotate, orotate, UTP, CTP, UDP, UMP, uridine).
    • Quantification: Normalize to protein content or internal standards [5] [4].

In Vivo Protocols

Orthotopic Pancreatic Cancer Models
  • Animal Model: 8-12 week old immunocompetent syngeneic mice (C57BL/6) or immunodeficient mice for human xenografts [1].
  • Cell Implantation:
    • Use 1-5×10⁵ KPC-derived murine PDAC cells or human PDAC cells in 50 μL PBS.
    • Surgical orthotopic implantation into pancreatic tail or inject subcutaneously for endpoint monitoring [1] [5].
  • Treatment Groups: Randomize when tumors reach 50-100 mm³.
    • Vehicle control
    • Brequinar monotherapy (20-50 mg/kg)
    • This compound monotherapy (10-25 mg/kg)
    • Combination therapy
    • n=8-10 mice/group [1].
Dosing and Administration

Table 3: In Vivo Dosing Regimen

Compound Dosing Frequency Route Duration
Brequinar 20-50 mg/kg Daily or 5×/week Intraperitoneal 3-4 weeks [1]
This compound 10-25 mg/kg Daily or 5×/week Oral gavage 3-4 weeks [1]
Vehicle controls Equivalent volume Same as treatment groups IP + oral Same duration
Efficacy Assessment Endpoints
  • Tumor Monitoring:
    • Caliper measurements 2-3×/week (subcutaneous models).
    • Ultrasound or MRI for orthotopic tumors weekly.
    • Volume calculation: (length × width²)/2.
  • Survival Studies: Monitor for humane endpoints (tumor volume >1500-2000 mm³, >20% weight loss, distress).
  • Terminal Analysis:
    • Collect tumors for weight, immunohistochemistry, and molecular analyses.
    • Assess metastasis in common sites (liver, peritoneum, lymph nodes).
  • Biomarker Assessment:
    • N-acetylneuraminic acid: Potential efficacy biomarker, accumulates with effective DHODH inhibition [1].
    • Pyrimidine metabolites: LC-MS/MS analysis of tumor tissue.

G cluster_in_vitro In Vitro Components cluster_in_vivo In Vivo Components Start Experimental Design CellCulture Cell Line Selection & Culture Start->CellCulture InVitroAssays In Vitro Assays CellCulture->InVitroAssays InVivoStudies In Vivo Studies CellCulture->InVivoStudies Viability Viability & Synergy (Dose-Response) InVitroAssays->Viability Model Tumor Model Establishment InVivoStudies->Model Analysis Data Analysis & Interpretation Salvage Salvage Rescue (Uridine Supplementation) Viability->Salvage Metabolomics Metabolomic Analysis (LC-MS/MS) Salvage->Metabolomics Genetic Genetic Validation (CRISPR ENT1 KO) Metabolomics->Genetic Genetic->Analysis Dosing Treatment Dosing (BQ + this compound) Model->Dosing Monitoring Tumor Monitoring & Biomarkers Dosing->Monitoring Terminal Terminal Analysis (Tissue Collection) Monitoring->Terminal Terminal->Analysis

Figure 2: Experimental Workflow for Evaluating BQ + this compound Synergy. Comprehensive approach integrating in vitro mechanistic studies with in vivo therapeutic efficacy assessment.

Data Analysis and Interpretation

Synergy Assessment
  • Calculation Methods:
    • Bliss Independence: Calculate expected additive effect: E_exp = E_A + E_B - (E_A × E_B).
    • Synergy Score: E_obs - E_exp, where positive values indicate synergy.
    • Combination Index (CI): (D₁)/(Dₓ)₁ + (D₂)/(Dₓ)₂, where CI <1 indicates synergy [5].
  • Validation Criteria: Significant enhancement of efficacy metrics (viability reduction, apoptosis induction) in combination versus single agents at equivalent concentrations.
Key Experimental Considerations
  • Resistance Patterns: Monitor for ENT1 upregulation or enhanced uridine salvage capacity in BQ-resistant sublines.
  • Biomarker Correlation: Assess N-acetylneuraminic acid accumulation as potential indicator of effective DHODH inhibition [1].
  • Salvage Pathway Compensation: Always include uridine rescue controls to confirm on-target mechanism.

Conclusion

The combination of brequinar and this compound represents a promising therapeutic approach for pancreatic cancer by simultaneously targeting complementary pyrimidine nucleotide acquisition pathways. The protocols detailed in this application note provide a comprehensive framework for evaluating this combination therapy in both in vitro and in vivo settings, with particular emphasis on mechanistic validation through salvage pathway rescue experiments and metabolomic profiling. This synergistic strategy effectively overcomes a key resistance mechanism to DHODH inhibition and warrants further investigation in translational pancreatic cancer research.

References

CNX 774 cell viability assay protocols

Author: Smolecule Technical Support Team. Date: February 2026

CNX-774 Application Notes & Protocols

Mechanism of Action and Rationale for Use

This compound was initially developed as a BTK inhibitor [1]. However, mechanistic studies revealed that its ability to sensitize cancer cells to Dihydroorotate dehydrogenase (DHODH) inhibitors, such as Brequinar (BQ), is independent of BTK inhibition [2]. Instead, this compound directly engages and inhibits Equilibrative Nucleoside Transporter 1 (ENT1, encoded by the SLC29A1 gene) [2].

ENT1 mediates cellular uptake of extracellular nucleosides like uridine, fueling the salvage pathway for pyrimidine nucleotide synthesis [2]. In pancreatic ductal adenocarcinoma (PDAC) and other cancers, this salvage pathway acts as a key resistance mechanism when the de novo pyrimidine synthesis pathway is blocked by DHODH inhibitors [3] [2]. By co-targeting both the de novo (with BQ) and salvage (with this compound) pathways, researchers can induce profound pyrimidine depletion, leading to synergistic loss of cancer cell viability [2].

Cell Viability Assay Protocol

This protocol outlines the procedure for assessing the synergistic effect of this compound and Brequinar (BQ) on cell viability, adapted from established methods [2].

Objective: To determine the combinatorial effect of this compound and Brequinar on the viability of pancreatic cancer cells.

Materials:

  • Cell Lines: Human pancreatic cancer cell lines (e.g., S2-013) [2].
  • Reagents:
    • This compound (Selleck Chemicals, catalog # S7257) [2] [4]
    • Brequinar (Sigma-Aldrich, catalog # SML0113) [2]
  • Equipment:
    • Cell culture incubator (37°C, 5% CO₂)
    • Laminar flow hood
    • 96-well tissue culture plates (opaque white for luminescence assays)
    • Multichannel pipettes
    • CellTiter-Glo Luminescent Cell Viability Assay kit (Promega)
    • Plate reader capable of measuring luminescence

Procedure:

  • Cell Seeding: Seed S2-013 cells in opaque-white 96-well plates at a density of 2x10³ cells per well in complete culture medium. Allow cells to equilibrate overnight [2].
  • Drug Treatment:
    • Prepare serial dilutions of this compound and Brequinar in DMSO or culture medium.
    • Treat cells with the drug combinations. A typical screening setup might involve a fixed non-lethal concentration of this compound (e.g., 100 nM) alongside a range of BQ concentrations (e.g., 25 µM) or vice-versa [2].
    • Include controls: vehicle control (DMSO), BQ alone, this compound alone.
    • Each condition should be performed in at least three independent biological replicates.
  • Incubation: Incubate the treated cells for 72 hours under standard culture conditions (37°C, 5% CO₂) [2].
  • Viability Measurement:
    • After 72 hours, equilibrate the plate to room temperature.
    • Add a volume of CellTiter-Glo Reagent equal to the volume of culture medium present in each well.
    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
    • Measure the luminescence using a plate reader.
  • Data Analysis:
    • Normalize the luminescence readings for each well to the average of the vehicle-treated control replicates.
    • Fit dose-response curves using non-linear regression models (e.g., [Inhibitor] vs. response (variable slope, four parameters) in Prism software).
    • Calculate the Area Under the Curve (AUC) for each treatment condition to quantify the combined effect [2].
    • Perform synergy analysis using software like SynergyFinder to calculate synergy scores (e.g., Zero Interaction Potency, Loewe Additivity).

The workflow for this assay is summarized in the following diagram:

workflow Seed Seed cells in 96-well plate Equil Overnight equilibration Seed->Equil Treat Treat with drug combinations Equil->Treat Incub 72-hour incubation Treat->Incub Measure Add CellTiter-Glo Reagent Incub->Measure Read Measure luminescence Measure->Read Analyze Analyze data for synergy Read->Analyze

Experimental Parameters and Data

The table below summarizes key quantitative data and experimental conditions from published studies using this compound.

Parameter Details Context / Reference
This compound Source Selleck Chemicals (catalog # S7257) [2] [4] Reagent specification.
Reported Concentrations 100 nM (kinase inhibitor screen), 10 µM (breast cancer study) [2] [4] Concentration varies with experimental goal.
Synergistic Agent Brequinar (DHODH inhibitor) [2] Used in combination for pancreatic cancer models.
Cell Lines S2-013 (pancreatic cancer), MCF-7 (breast cancer) [2] [4] Demonstrated efficacy across cancer types.
Assay Duration 72 hours (viability), 24 hours (invasion/migration) [2] [4] Standard incubation time.
Key Readout Luminescence (CellTiter-Glo), Matrigel invasion, MMP-9 expression [2] [4] Measures viability or metastatic potential.
Metastasis and Invasion Assay Protocol

Beyond viability, this compound has been shown to inhibit TPA-induced metastasis in breast cancer cells by suppressing matrix metalloproteinase-9 (MMP-9) expression [4].

Objective: To evaluate the anti-metastatic effect of this compound on breast cancer cell invasion and migration.

Materials:

  • Cell Line: MCF-7 human breast cancer cells [4].
  • Reagents:
    • This compound (Selleck Chemicals, catalog # S7257) [4]
    • 12-O-tetradecanoylphorbol-13-acetate (TPA) (Sigma-Aldrich, cat. no. P1585) [4]
    • Matrigel (Corning, catalog # 356234) [4]
  • Equipment:
    • Transwell chambers
    • Cell culture incubator

Procedure:

  • Cell Pre-treatment: Pre-treat MCF-7 cells with 10 µM this compound for 1 hour [4].
  • Stimulation: Stimulate the cells with TPA (e.g., 10-100 nM) for 24 hours to induce a metastatic phenotype [4].
  • Matrigel Invasion Assay:
    • Coat Transwell membrane filters with Matrigel.
    • Seed pre-treated and stimulated cells into the upper chamber of the Transwell in serum-free medium.
    • Place medium containing serum as a chemoattractant in the lower chamber.
    • Incubate for 24 hours to allow cells to invade through the Matrigel.
    • After incubation, remove non-invading cells from the upper surface, fix and stain the invaded cells on the lower surface, and count them under a microscope [4].
  • MMP-9 Analysis: Post-treatment, analyze MMP-9 expression and activity using techniques such as quantitative PCR, Western blotting, and zymography [4].

The signaling pathway through which this compound exerts this effect is illustrated below:

pathway TPA TPA PKC PKC Activation TPA->PKC BTK BTK/PLCγ2 (Pathway Target) PKC->BTK MAPK_NFkB MAPK / NF-κB Signaling BTK->MAPK_NFkB MMP9 MMP-9 Expression & Cell Invasion MAPK_NFkB->MMP9 CNX This compound Inhibits CNX->BTK

Key Considerations for Researchers

  • Confirm On-Target Effect: The effect of this compound in overcoming DHODH inhibitor resistance can be conclusively verified by generating ENT1-knockout (ENT1-KO) cell lines. Similar sensitization to BQ in ENT1-KO cells confirms the on-target mechanism [2].
  • Use Dialyzed FBS: For assays involving nucleotide metabolism, it is critical to use dialyzed fetal bovine serum (FBS), which is depleted of nucleosides. This prevents the salvage pathway from being fueled by serum components, which can mask the drug effect [2].
  • In Vivo Validation: The combination of DHODH and ENT1 inhibition has shown promising results in vivo. In an immunocompetent orthotopic pancreatic cancer mouse model, this combination significantly suppressed tumor growth and prolonged mouse survival [2].

Summary

This compound is a valuable tool compound for studying nucleoside salvage pathways. Its primary research application is to synergize with DHODH inhibitors by blocking ENT1-mediated uridine uptake, offering a promising combination strategy to overcome metabolic resistance in cancers like PDAC.

References

CNX-774 Application Note: Overcoming DHODH Inhibitor Resistance

Author: Smolecule Technical Support Team. Date: February 2026

This note details the use of CNX-774 as a tool compound to overcome resistance to the DHODH inhibitor Brequinar (BQ) in pancreatic ductal adenocarcinoma (PDAC) models. Its efficacy is mediated through the inhibition of Equilibrative Nucleoside Transporter 1 (ENT1), not its known BTK target [1].

Experimental Workflow & Mechanism of Action

The diagram below outlines the experimental rationale and the mechanism by which this compound sensitizes resistant cancer cells to Brequinar.

G start Brequinar (BQ) Treatment (DHODH Inhibition) problem Intrinsic Resistance in Some PDAC Cell Lines start->problem screen Kinase Inhibitor Screen Identifies this compound problem->screen rescue Extracellular Uridine Salvages Nucleotides rescue->problem mech Mechanism Elucidation: This compound inhibits ENT1 screen->mech outcome Blocked Uridine Uptake and Pyrimidine Salvage mech->outcome combo Combination Treatment BQ + this compound outcome->combo Leads to result Synergistic Cell Viability Loss Profound Pyrimidine Depletion combo->result in_vivo In Vivo Validation: Reduced Tumor Growth, Prolonged Survival result->in_vivo

Detailed In Vivo Protocol

The core in vivo experiment investigated the combination of this compound and Brequinar in an immunocompetent mouse model of pancreatic cancer [1].

  • Animal Model: Orthotopic, immunocompetent mouse model of pancreatic ductal adenocarcinoma (PDAC). The specific model used was the C57BL/6J-congenic LSL-KrasG12D/+;LSL-Trp53R172H/+;Pdx-1-Cre (KPC) model, a gold standard for studying this disease [1].
  • Cell Line: The study used a PDAC cell line derived from a KPC mouse tumor (e.g., KPC 1245 or KPC 1199) [1].
  • Experimental Groups: Mice were divided into groups to receive:
    • Vehicle control
    • Brequinar (BQ) alone
    • This compound alone
    • Brequinar + this compound combination

The table below summarizes the quantitative findings from the in vivo study [1]:

Experimental Metric BQ Monotherapy This compound Monotherapy BQ + this compound Combination
Tumor Growth Limited efficacy in resistant models Not explicitly reported Dramatic suppression
Animal Survival Marginal benefit Not explicitly reported Significantly prolonged
Pyrimidine Nucleotide Levels (in vitro) Moderate depletion Minimal direct effect Profound depletion
Key Experimental Methodologies
  • In Vitro Combination Screening: A kinase inhibitor library screen was performed on BQ-resistant S2-013 PDAC cells. Cells were treated with 100 nM this compound and 25 µM BQ for 72 hours, with viability assessed by CellTiter-Glo assay [1].
  • Metabolomic Analysis: LC-MS/MS was used to confirm on-target effects. This showed that BQ treatment led to accumulation of upstream metabolites (dihydroorotate) and depletion of UTP/CTP. The combination with this compound caused a more severe nucleotide depletion [1].
  • Genetic Validation: ENT1 knockout (using CRISPR/Cas9) was performed in PDAC cells. ENT1 deletion phenocopied the effect of this compound, profoundly sensitizing cells to BQ, which confirmed ENT1 inhibition as the primary mechanism [1].
Research Implications & Notes
  • Primary Indication: Based on current data, this compound is primarily indicated for research into overcoming DHODH inhibitor resistance in pancreatic cancer models via ENT1 blockade [1].
  • Critical Note on Mechanism: The synergistic effect of this compound with BQ is independent of its BTK inhibition activity. The effect is solely due to the off-target inhibition of the ENT1 transporter, which blocks uridine salvage [1].
  • Suggested Validation Experiments:
    • Dose-Response: Establish a full dose-response curve for this compound in your specific model system.
    • Pharmacokinetics: Investigate the compound's absorption, distribution, metabolism, and excretion (ADME) properties.
    • Safety Profile: Monitor for potential toxicities in animal models.

References

CNX-774 Application Notes and Protocols: Dual Targeting of BTK and Nucleoside Transport in Cancer Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to CNX-774

This compound is an orally active, irreversible, and highly selective inhibitor of Bruton's Tyrosine Kinase (BTK) with a reported IC₅₀ of less than 1 nM [1] [2]. It functions by covalently binding to the Cys-481 residue within the ATP binding site of BTK [2] [3]. In cellular assays, it demonstrates potent activity with IC₅₀ values typically ranging from 1 to 10 nM [1] [2].

Recent groundbreaking research has uncovered a second, distinct mechanism of action. This compound effectively inhibits the Equilibrative Nucleoside Transporter 1 (ENT1, encoded by SLC29A1) [4] [5]. This BTK-independent activity blocks cellular uptake of extracellular uridine, overcoming a key resistance pathway to DHODH inhibitors (e.g., brequinar) in pancreatic ductal adenocarcinoma (PDAC) by preventing pyrimidine nucleotide salvage [4] [5]. This guide details the experimental protocols for investigating both mechanisms.

Key Quantitative Data

The table below summarizes essential quantitative information on this compound for experimental design.

Table 1: Key Biochemical and Physicochemical Properties of this compound

Property Value / Description Reference
Molecular Weight 499.5 g/mol [1] [2]
Molecular Formula C₂₆H₂₂FN₇O₃ [1] [2]
CAS Number 1202759-32-7 [2]
Primary Target (BTK) IC₅₀ < 1 nM [1] [2]
Cellular BTK IC₅₀ 1 - 10 nM [1] [2]
Solubility in DMSO ≥ 45 mg/mL (≥ 90.09 mM) [2]
Storage Conditions -20°C (solid form) [6]

Experimental Protocols

Protocol 1: Cell Viability Assay for DHODH/ENT1 Combination Therapy

This protocol is used to assess the synergistic effect of this compound with DHODH inhibitors (e.g., brequinar) in resistant cancer cell lines [4].

  • Key Applications: Overcoming DHODH inhibitor resistance in pancreatic cancer models; studying nucleoside salvage pathway dependency.
  • Required Reagents: this compound, brequinar (or other DHODH inhibitor), dimethyl sulfoxide (DMSO), cell culture media, dialyzed FBS (to remove endogenous nucleosides), CellTiter-Glo reagent.
  • Cell Lines: Pancreatic cancer cell lines (e.g., S2-013, CFPAC-1); other adherent cancer lines can be tested [4].
  • Procedure:
    • Cell Seeding: Seed cells in opaque-walled 96-well plates at a density of 2x10³ to 5x10³ cells per well in complete medium. Allow cells to adhere overnight [4].
    • Drug Treatment: Prepare serial dilutions of this compound and brequinar in DMSO and culture medium. Treat cells with compounds alone and in combination. Include DMSO vehicle controls. A typical screen might use 100 nM this compound with 25 μM brequinar [4].
    • Incubation: Incubate cells with compounds for 72 hours.
    • Viability Assessment: Add CellTiter-Glo reagent to each well, mix, and measure luminescence. Normalize luminescence values to the vehicle-treated control to calculate percent viability [4].
  • Data Analysis: Fit dose-response curves using non-linear regression models. Calculate the area under the curve (AUC) for easy comparison of treatment efficacy [4].
Protocol 2: In Vivo Formulation and Dosing

This compound is orally bioavailable and can be formulated for animal studies [1] [2].

  • Required Reagents: this compound powder, DMSO, PEG300, Tween-80, saline (0.9% sodium chloride in ddH₂O).
  • Formulation Protocol (for clear solution): Prepare a fresh stock solution before administration.
    • Dissolve this compound in DMSO to create a master liquid (e.g., 25 mg/mL).
    • Add PEG300 and mix thoroughly until clear.
    • Add Tween-80 and mix again until clear.
    • Add the remaining saline and mix. The final formulation should be a clear solution [2].
  • Dosing: Specific in vivo dosing regimens for this compound in oncology models are not fully detailed in the available literature. Researchers should refer to foundational pharmacology studies and optimize doses based on their specific model and research objectives.

Mechanism and Workflow Diagrams

The following diagrams, created using Graphviz, illustrate the core concepts and experimental workflows.

Dual Mechanism of Action of this compound

The DOT script below generates a diagram illustrating the two distinct mechanisms of this compound.

CNX774_Mechanism cluster_primary Primary (On-Target) Mechanism cluster_secondary Secondary (Off-Target) Mechanism CNX774 This compound BTK BTK CNX774->BTK Inhibits IC₅₀ < 1 nM ENT1 ENT1 (SLC29A1) CNX774->ENT1 Blocks (Overcomes Resistance) BCR_Signaling BCR Signaling & Immune Cell Activation BTK->BCR_Signaling Nucleotide_Salvage Pyrimidine Nucleotide Salvage Pathway ENT1->Nucleotide_Salvage Uridine Extracellular Uridine Uridine->ENT1 Transport DHODH_Resistance Bypass of DHODH Inhibition (Resistance) Nucleotide_Salvage->DHODH_Resistance

Diagram Title: this compound's Dual Mechanisms of Action

Workflow for Combination Screening

The DOT script below generates a diagram outlining the key steps for performing a combination screen of this compound with brequinar.

Combination_Screen_Workflow Start Start Step1 Seed Resistant Cancer Cells (e.g., S2-013, 2x10³/well) Start->Step1 Step2 Overnight Equilibration Step1->Step2 Step3 Treat with Compounds: - BQ (25 µM) - this compound (100 nM) - Vehicle Control Step2->Step3 Step4 72-Hour Incubation Step3->Step4 Step5 Cell Viability Assay (CellTiter-Glo Luminescence) Step4->Step5 Step6 Data Analysis: Viability Ratio & AUC Calculation Step5->Step6 End End Step6->End

Diagram Title: Workflow for DHODH/ENT1 Inhibitor Screen

Research Applications and Synergistic Combinations

The most promising application for this compound is in combination with DHODH inhibitors for the treatment of resistant cancers, particularly pancreatic ductal adenocarcinoma (PDAC).

  • Overcoming DHODH Inhibitor Resistance: In BQ-resistant PDAC cell lines, BQ monotherapy only modestly depletes pyrimidine nucleotides and slows proliferation. However, the combination of BQ and this compound leads to profound cell viability loss and pyrimidine starvation by simultaneously blocking de novo synthesis (via DHODH inhibition) and the salvage pathway (via ENT1 inhibition) [4] [5].
  • In Vivo Efficacy: In an aggressive, immunocompetent orthotopic mouse model of pancreatic cancer, the combined targeting of DHODH and ENT1 dramatically suppressed tumor growth and prolonged mouse survival, providing strong proof-of-concept for this therapeutic strategy [4].

Troubleshooting and Technical Notes

  • Solubility and Storage: this compound is readily soluble in DMSO to create 100 mg/mL stock solutions. Always use fresh DMSO as moisture absorption can reduce solubility. For long-term storage, keep the solid powder at -20°C and aliquot stock solutions to avoid repeated freeze-thaw cycles [1] [6].
  • Critical Control for Salvage Studies: When studying the ENT1-mediated salvage pathway, it is crucial to use dialyzed fetal bovine serum (FBS) in your cell culture media. Standard FBS contains nucleosides that can confound results by providing an exogenous source for salvage [4].
  • Off-Target Effect Confirmation: To confirm that observed effects are due to ENT1 inhibition and not BTK inhibition, researchers can use genetic approaches (e.g., ENT1 knockout via CRISPR/Cas9) or pharmacological tools (e.g., the classic ENT1 inhibitor NBMPR) as additional controls [4].

References

CNX-774 Overcomes DHODH Inhibitor Resistance in Pancreatic Cancer: Application Notes and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to DHODH Inhibition and Resistance Mechanisms

Pancreatic ductal adenocarcinoma (PDAC) remains one of the most challenging malignancies to treat, with limited therapeutic options and poor survival outcomes. The standard-of-care treatments, including FOLFIRINOX and gemcitabine-based regimens, provide only marginal survival benefits and are often associated with significant toxicity that frequently necessitates treatment discontinuation. [1] [2] Additionally, immunotherapies that have demonstrated efficacy against other cancer types have consistently failed in PDAC clinical trials, highlighting the urgent need for novel therapeutic strategies. [2] One promising metabolic target in pancreatic cancer is dihydroorotate dehydrogenase (DHODH), a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway. This pathway is consistently hyperactive in cancer cells to meet the increased demands for nucleotide synthesis required for rapid proliferation. [1] [3]

Despite robust preclinical anticancer activity demonstrated across diverse cancer models, DHODH inhibitors have shown limited efficacy in clinical trials for solid tumors, including pancreatic cancer. [1] [2] [3] This striking discordance between preclinical promise and clinical performance led researchers to investigate intrinsic resistance mechanisms to DHODH inhibition. It was discovered that resistant cancer cells can bypass DHODH blockade by utilizing the nucleoside salvage pathway, specifically through the uptake of extracellular uridine via the equilibrative nucleoside transporter 1 (ENT1, SLC29A1). [1] [4] [2] This salvage mechanism allows resistant cells to maintain pyrimidine nucleotide pools and continue proliferation despite effective inhibition of the de novo synthesis pathway. The identification of this resistance mechanism provided the rationale for developing combination strategies to simultaneously target both de novo and salvage pyrimidine synthesis pathways.

Table 1: Clinically Investigated DHODH Inhibitors

Inhibitor Clinical Status Key Characteristics Clinical Challenges
Brequinar (BQ) Clinical trials for various cancers Potent and selective DHODH inhibitor Limited efficacy in solid tumor trials
Teriflunomide Approved for multiple sclerosis Active metabolite of leflunomide Primarily used as immunosuppressant
BAY 2402234 Phase I for myeloid malignancies Novel, potent, orally bioavailable Investigation ongoing
Leflunomide Approved for rheumatoid arthritis Prodrug of teriflunomide Not approved for oncology

CNX-774 Mechanism of Action: Dual Targeting of Pyrimidine Synthesis

From BTK Inhibitor to ENT1 Blocker

This compound was initially developed as a preclinical Bruton tyrosine kinase (BTK) inhibitor, but combination screening with a small molecule library against pancreatic cancer cell lines revealed an unexpected ability to sensitize resistant cells to the DHODH inhibitor brequinar (BQ). [1] [2] Mechanistic studies demonstrated that this synergistic effect was independent of BTK inhibition and instead resulted from direct engagement of equilibrative nucleoside transporter 1 (ENT1) by this compound. [1] [4] [2] This serendipitous discovery identified this compound as a previously uncharacterized ENT1 inhibitor and revealed a novel application for overcoming DHODH inhibitor resistance. ENT1 is a membrane transporter responsible for the cellular uptake of extracellular nucleosides, including uridine, which serves as a precursor for pyrimidine nucleotide synthesis via the salvage pathway.

Uridine Salvage Pathway Blockade

The mechanistic basis for this compound's ability to overcome DHODH resistance lies in its capacity to block uridine uptake through ENT1 inhibition. In BQ-resistant pancreatic cancer cell lines, DHODH inhibition alone slows proliferation and causes only modest pyrimidine nucleotide depletion because these cells compensate by importing extracellular uridine and converting it to nucleotides via the salvage pathway. [1] [2] However, when DHODH inhibition is combined with this compound, the dual blockade of both de novo synthesis and nucleoside salvage results in profound pyrimidine starvation and significant loss of cell viability. [1] [4] This synergistic effect demonstrates the critical importance of simultaneously targeting both pyrimidine acquisition pathways to achieve meaningful anticancer efficacy.

G This compound Overcomes DHODH Inhibitor Resistance by Blocking Uridine Salvage cluster_de_novo De Novo Pyrimidine Synthesis cluster_salvage Nucleoside Salvage Pathway Aspartate_Glutamine Aspartate + Glutamine DHO Dihydroorotate (DHO) Aspartate_Glutamine->DHO Orotate Orotate DHO->Orotate DHODH Pyrimidines Pyrimidine Nucleotides (UTP, CTP, TTP) Orotate->Pyrimidines Resistance RESISTANCE Synergy SYNERGISTIC CELL DEATH Ext_Uridine Extracellular Uridine Int_Uridine Intracellular Uridine Ext_Uridine->Int_Uridine ENT1 Salvage_Pyrimidines Pyrimidine Nucleotides (UTP, CTP, TTP) Int_Uridine->Salvage_Pyrimidines Brequinar Brequinar (DHODHi) Brequinar->Orotate Inhibition CNX774 This compound (ENT1 Blocker) CNX774->Ext_Uridine Blockade Resistance->Salvage_Pyrimidines Compensates

Experimental Protocols and Methodologies

In Vitro Cell Viability and Proliferation Assays

Cell culture conditions: Pancreatic cancer cell lines (including S2-013, CFPAC-1, KPC 1245, and KPC 1199) should be maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 50 IU/mL penicillin, 50 μg/mL streptomycin, and 10% fetal bovine serum (FBS) at 37°C in a humidified incubator with 5% CO₂. [4] [2] For experiments investigating nucleoside salvage, it is critical to use dialyzed FBS that has been confirmed to be depleted of nucleosides by LC-MS/MS analysis to control for potential exogenous sources of pyrimidines. [4]

Compound preparation:

  • Brequinar sodium should be dissolved in DMSO according to manufacturer's instructions and stored at -80°C. [4]
  • This compound should be dissolved in DMSO according to manufacturer's instructions and stored at -80°C. [4]
  • Uridine rescue solutions should be prepared in sterile water or PBS and used at concentrations ranging from 100-200 μM to validate on-target effects. [4] [5]

Cell viability assay protocol:

  • Seed cells in opaque white 96-well plates at densities of 1×10³ to 5×10³ cells per well, optimized for each cell line's growth kinetics. [4]
  • Allow cells to equilibrate overnight under standard culture conditions.
  • Treat cells with indicated compounds (BQ, this compound, or combination) for 72 hours.
  • Assess viability using CellTiter-Glo luminescent assay according to manufacturer's instructions. [4]
  • Normalize luminescence values for each condition to the average luminescence of vehicle-treated control replicates.
  • Perform each experiment with at least three independent biological replicates. [4]

Cell proliferation assays:

  • Seed and treat cells as described for viability assays but in transparent 96-well plates.
  • Serially quantify cell number by brightfield imaging using systems such as the Nexcelom Celigo Imaging Cytometer. [4]
  • Optimize instrument focus procedure, intensity threshold, minimum cell area, cell diameter, and other analysis parameters for each cell line.

Table 2: In Vitro Combination Treatment Protocol

Step Parameter Specifications Quality Controls
1. Cell Seeding Density 1-5×10³ cells/well (line-dependent) Optimize for growth kinetics
2. Compound Treatment Brequinar range 0.1-25 μM Prepare fresh from DMSO stock
This compound range 0.1-100 nM Prepare fresh from DMSO stock
3. Incubation Duration 72 hours Maintain at 37°C, 5% CO₂
4. Viability Readout Method CellTiter-Glo luminescence Normalize to vehicle control
5. Data Analysis Software Prism9 Nonlinear regression for IC₅₀
In Vivo Animal Efficacy Studies

Animal model selection: For immunocompetent studies, utilize orthotopic pancreatic cancer models such as the C57BL/6J-congenic LSL-KrasG12D/+;LSL-Trp53R172H/+;Pdx-1-Cre (KPC) tumor-derived pancreatic cancer cell lines (KPC 1245 and KPC 1199) implanted into syngeneic mice. [1] [4] [2] This model recapitulates the immunosuppressive tumor microenvironment of human pancreatic cancer and allows for evaluation of both direct antitumor effects and potential immunomodulatory activities.

Treatment protocol:

  • Establish tumors orthotopically in appropriate mouse strains.
  • Randomize mice into treatment groups once tumors reach a measurable size (typically 50-100 mm³).
  • Administer BQ via oral gavage or intraperitoneal injection at doses ranging from 10-25 mg/kg, based on previous efficacy studies. [1]
  • Administer This compound via appropriate route (optimized for bioavailability) at efficacious but non-toxic doses.
  • Continue treatment for 3-4 weeks, monitoring tumor growth regularly by caliper measurements or in vivo imaging.
  • Assess survival as a primary endpoint, with secondary endpoints including tumor growth inhibition and metabolic/pharmacodynamic analyses.

Tissue collection and analysis:

  • Collect tumor tissues at endpoint or at predetermined intervals for pharmacodynamic assessments.
  • Process tissues for metabolomic analysis to evaluate pyrimidine depletion (UTP, CTP levels) and DHODH pathway inhibition (dihydroorotate accumulation). [1]
  • Analyze antigen presentation markers (MHC-I) by flow cytometry or immunohistochemistry if investigating immune-related mechanisms. [3]
Mechanistic Validation Experiments

ENT1 knockout validation:

  • Generate stable ENT1 knockout cell lines using lentiviral vectors encoding Cas9 and sgRNAs against ENT1 (SLC29A1). [4]
  • Use nontargeting sgRNAs for control cell lines.
  • Transduce target cell lines and select by blasticidin resistance.
  • Isolate single-cell clones and validate genetic knockout by PCR amplification and Sanger sequencing of the genomic region targeted by sgRNA. [4]
  • Confirm functional knockout by measuring uridine uptake assays in knockout versus control cells.

Metabolomic profiling:

  • Treat cells with BQ, this compound, or combination for 8-24 hours.
  • Perform metabolite extraction using methanol:acetonitrile:water systems.
  • Analyze pyrimidine pathway metabolites (dihydroorotate, orotate, UTP, CTP) via LC-MS/MS. [1] [2]
  • Monitor N-acetylneuraminic acid as a potential marker of therapeutic efficacy. [1]

Uridine uptake assays:

  • Culture cells in nucleoside-free media (using dialyzed FBS).
  • Treat with this compound at varying concentrations (0.1-100 nM) for 1-2 hours.
  • Add radiolabeled or fluorescently labeled uridine for short intervals (5-30 minutes).
  • Measure intracellular uridine accumulation to quantify ENT1 inhibition by this compound.

Data Analysis and Interpretation

Combination Synergy Assessment

The combination of DHODH and ENT1 inhibition demonstrates profound synergistic effects in resistant pancreatic cancer models. In BQ-resistant cell lines, BQ monotherapy typically slows proliferation and causes modest pyrimidine nucleotide depletion, whereas combination treatment with BQ and this compound leads to significant cell viability loss and profound pyrimidine starvation. [1] [2] This synergy can be quantified using multiple methods:

Area under the curve (AUC) analysis: Calculate AUC for dose-response curves using software such as Prism9, with significantly lower AUC values for the combination treatment indicating enhanced efficacy. [4]

Synergy scoring: Utilize established models such as Bliss independence or Loewe additivity to calculate combination indices, where values <1 indicate synergy. [1]

Metabolomic validation: Confirm synergistic pyrimidine depletion by measuring UTP and CTP levels following combination treatment compared to single agents. [1] [2]

In Vivo Efficacy Metrics

In immunocompetent orthotopic pancreatic cancer mouse models, combined targeting of DHODH and ENT1 has demonstrated dramatic tumor growth suppression and prolonged mouse survival. [1] [2] These in vivo results provide strong proof-of-concept support for dual targeting of DHODH and ENT1 in pancreatic cancer. Key metrics for evaluation include:

Tumor growth inhibition: Calculate percentage inhibition compared to vehicle control, with combination therapy typically showing superior efficacy to either monotherapy.

Survival benefit: Assess using Kaplan-Meier analysis, with statistical significance determined by log-rank test.

Metabolomic and pharmacodynamic correlates: Evaluate pyrimidine depletion in tumor tissues and monitor potential biomarkers such as N-acetylneuraminic acid accumulation. [1]

Table 3: Quantitative Assessment of Combination Efficacy

Assessment Method Single Agent BQ Single Agent this compound BQ + this compound Combination Interpretation
Cell Viability (IC₅₀) Moderate reduction in sensitive lines; Minimal effect in resistant lines Minimal effect as single agent Profound reduction in viability Synergistic cytotoxicity
Pyrimidine Nucleotide Levels Modest depletion (20-40%) No significant change Profound depletion (>80%) Complete pathway blockade
In Vivo Tumor Growth Partial inhibition Minimal effect Dramatic suppression Enhanced efficacy
Animal Survival Modest extension No significant effect Significant prolongation Clinical benefit

Research Applications and Translational Implications

The combination of DHODH inhibition with ENT1 blockade represents a promising therapeutic strategy for pancreatic cancer and potentially other malignancies resistant to single-agent metabolic targeting. The discovery that this compound, initially characterized as a BTK inhibitor, functions as an effective ENT1 blocker highlights the importance of comprehensive mechanistic evaluation in drug repurposing efforts. [1] [2] This combination approach addresses a fundamental limitation of targeting cancer metabolism - the presence of redundant pathways and compensatory mechanisms that allow resistant cells to bypass single pathway inhibition.

The implications of this research extend beyond pancreatic cancer therapy. Recent studies have revealed that DHODH inhibition enhances cancer cell antigen presentation through upregulation of MHC class I expression, suggesting potential synergy with immune checkpoint blockade. [3] [6] This occurs through a mechanism involving pyrimidine nucleotide depletion that promotes RNA polymerase II elongation control by positive transcription elongation factor B (P-TEFb), leading to enhanced expression of antigen presentation pathway genes. [3] Additionally, DHODH inhibition has shown synergy with BCL-XL targeting in pancreatic cancer through alterations in the apoptotic regulatory proteome, [7] further expanding the potential combination strategies.

For translational development, researchers should consider:

  • Biomarker identification: N-acetylneuraminic acid accumulation shows promise as a potential marker of DHODH inhibitor efficacy. [1]
  • Sequencing and scheduling: The optimal sequencing of combination therapy and appropriate dosing schedules require further investigation.
  • Patient stratification: Development of biomarkers to identify tumors dependent on pyrimidine synthesis or with elevated ENT1 expression.
  • Therapeutic expansion: Evaluation of this combination strategy in other cancer types known to rely on de novo pyrimidine synthesis.

Conclusion

The combination of DHODH inhibition with ENT1 blockade using this compound represents a mechanistically rational approach to overcome intrinsic resistance to pyrimidine pathway targeting in pancreatic cancer. The detailed protocols outlined in this application note provide researchers with validated methodologies for investigating this promising combination strategy in both in vitro and in vivo settings. As metabolic targeting continues to emerge as a viable anticancer strategy, addressing compensatory resistance mechanisms through rational combination therapies will be essential for achieving meaningful clinical efficacy.

References

Introduction & Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

Originally identified as a potent, irreversible Bruton's Tyrosine Kinase (BTK) inhibitor, CNX-774 was discovered to have a potent off-target activity: it effectively blocks Equilibrative Nucleoside Transporter 1 (ENT1) [1] [2] [3]. This blockade inhibits the cellular uptake of extracellular uridine, preventing cancer cells from using the nucleoside salvage pathway to bypass pyrimidine synthesis disruption caused by DHODH inhibitors like brequinar (BQ) [1] [3]. This combination induces synergistic pyrimidine starvation and profound loss of cell viability in otherwise resistant pancreatic ductal adenocarcinoma (PDAC) cells [1] [2] [3].

This compound Basic Information

The table below summarizes key data for the this compound compound.

Property Description / Value
Catalog Number S7257 [4]
Molecular Formula C₂₆H₂₂FN₇O₃ [4]
Molecular Weight 499.5 g/mol [4]
CAS No. 1202759-32-7 [4]
Primary Target BTK (IC₅₀ < 1 nM) [4]
Novelly Identified Target ENT1 [1] [2] [3]
Solubility (DMSO) 100 mg/mL (200.2 mM) [4]
Solubility (Ethanol) 2 mg/mL (4.0 mM) [4]
Solubility (Water) Insoluble [4]

Experimental Protocols

The following section provides detailed methodologies for key experiments from the foundational study [1] [2] [3].

Cell Viability Assay (CellTiter-Glo)

This protocol is used to assess the synergistic effect of this compound and Brequinar (BQ) on cell viability.

  • Cell Lines: Human and murine PDAC cell lines (e.g., S2-013, KPC lines) [2].
  • Seeding: Plate cells in opaque-walled 96-well plates at a density of 1-5 x 10³ cells/well (optimized for each line's growth kinetics) and allow to equilibrate overnight [2].
  • Treatment: Treat cells with indicated concentrations of this compound and BQ for 72 hours [2]. Prepare drug stocks in DMSO and use appropriate vehicle controls.
  • Viability Measurement: After 72 hours, equilibrate plate to room temperature for 30 minutes. Add a volume of CellTiter-Glo Reagent equal to the volume of culture medium in each well. Mix for 2 minutes on an orbital shaker to induce cell lysis. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. Record luminescence using a plate reader [2].
  • Data Analysis: Normalize luminescence values of treated wells to the average of vehicle-treated controls. Fit dose-response curves using non-linear regression models to calculate IC₅₀ values or Area Under the Curve (AUC) for combination effects [2].
Kinase Inhibitor Library Screening

This screen identifies compounds that sensitize resistant PDAC cells to DHODH inhibition.

  • Cell Line: BQ-resistant S2-013 PDAC cells [2].
  • Seeding: Seed 2 x 10³ cells per well in opaque white 96-well plates and equilibrate overnight [2].
  • Compound Treatment: Treat cells with compounds from a kinase inhibitor library (e.g., Selleck library) at a final concentration of 100 nM, alongside either 25 µM BQ or a DMSO vehicle control [2].
  • Viability Assessment: After 72 hours, assess cell viability using the CellTiter-Glo assay as described above [2].
  • Hit Identification: Calculate a synergy score for each kinase inhibitor as follows: (Viability under BQ + Kinase Inhibitor) / (Viability under Vehicle + Kinase Inhibitor). Compounds with the lowest scores are prioritized for further validation [2].
In Vivo Tumor Growth Inhibition Study

This protocol evaluates the efficacy of the combination therapy in an immunocompetent mouse model.

  • Animal Model: Immunocompetent mouse models, such as an aggressive, orthotopic PDAC model [1].
  • Dosing: The study demonstrating efficacy used combined targeting of DHODH and ENT1 [1] [3]. While the specific formulation and dosing for this compound were not detailed in the available excerpts, one possible in vivo dosing method for a compound like this compound, based on its properties, could be:
    • Prepare a homogeneous suspension of this compound in a 0.5% Carboxymethylcellulose sodium (CMC-Na) solution at a concentration of ≥5 mg/mL [4].
    • Administer via oral gavage. Dosing regimens from similar studies can serve as a reference, but optimization is required.
  • Endpoint Monitoring: Monitor tumor volume regularly and record mouse survival time. The cited study reported dramatic tumor growth suppression and prolonged survival with the combination treatment [1].

Key Experimental Findings

The table below summarizes quantitative data from key experiments.

Experiment Key Finding Context & Concentration
Cell Viability Synergistic loss of viability in BQ-resistant PDAC cells [1] [3] Combination of BQ and this compound (vs. monotherapy) [1] [3].
Metabolic Effect Profound pyrimidine nucleotide depletion [1] [3] BQ monotherapy caused modest depletion; combination with this compound led to severe starvation [1] [3].
In Vivo Efficacy Dramatic suppression of tumor growth; prolonged survival [1] [3] In an immunocompetent, orthotopic PDAC mouse model [1] [3].

ENT1 Blockade in Cancer Therapy Signaling Pathway

The diagram below illustrates how this compound blocks the salvage pathway, forcing cancer cells to rely solely on the inhibited DHODH pathway, leading to pyrimidine starvation.

G cluster_normal Pyrimidine Nucleotide Synthesis DeNovo De Novo Pathway Nucleotides Pyrimidine Nucleotide Pools (UTP, CTP) DeNovo->Nucleotides DHODH Dependent Salvage Salvage Pathway (via ENT1) Salvage->Nucleotides Resistance Bypasses DHODH Inhibition Maintains Nucleotide Pools Salvage->Resistance BQ DHODH Inhibitor (Brequinar) BQ->DeNovo Inhibits CNX This compound CNX->Salvage Blocks ExtUridine Extracellular Uridine ExtUridine->Salvage ENT1 Transport

Experimental Workflow for ENT1 Blockade Study

The following diagram outlines the key steps for investigating this compound's ENT1 blockade mechanism, from initial screening to in vivo validation.

G Start Identify BQ-Resistant PDAC Cell Lines Screen Kinase Inhibitor Screen (Identify this compound as sensitizer) Start->Screen Validate Validate Synergy (Dose-Response, Viability Assays) Screen->Validate Mechanism Mechanistic Studies (Uridine Uptake, ENT1 KO) Validate->Mechanism InVivo In Vivo Validation (Orthotopic Mouse Model) Mechanism->InVivo

Conclusion

The repurposing of this compound as an ENT1 inhibitor offers a promising, mechanistically grounded combination therapy strategy to overcome DHODH inhibitor resistance in pancreatic cancer and potentially other malignancies [1] [3]. The provided protocols and data can serve as a robust foundation for further research and therapeutic development.

References

Application Notes and Protocols: CNX-774 as an ENT1 Inhibitor to Overcome DHODH Inhibitor Resistance

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

CNX-774 was initially developed as a preclinical inhibitor of Bruton's tyrosine kinase (BTK). However, recent findings have revealed that its ability to sensitize cancer cells to Dihydroorotate Dehydrogenase (DHODH) inhibition is independent of BTK. Instead, this compound functions as a potent inhibitor of the Equilibrative Nucleoside Transporter 1 (ENT1, encoded by SLC29A1) [1] [2].

The therapeutic rationale is based on targeting complementary nucleotide biosynthesis pathways [3]:

  • De novo synthesis pathway: DHODH inhibitors, such as Brequinar (BQ), block the cellular production of pyrimidine nucleotides.
  • Salvage pathway: ENT1 mediates the cellular uptake of extracellular uridine, which can be converted into pyrimidine nucleotides independently of DHODH activity.

In pancreatic ductal adenocarcinoma (PDAC) and other resistant cancer models, DHODH inhibitor monotherapy leads to only modest pyrimidine depletion and cytostatic effects. Cancer cells compensate by importing uridine via ENT1 to replenish nucleotide pools. By co-targeting DHODH with BQ and ENT1 with this compound, this adaptive resistance mechanism is overcome, resulting in profound pyrimidine starvation, synergistic loss of cell viability, and tumor growth suppression in vivo [1] [2].

Key Experimental Data and Findings

The following tables summarize quantitative data from seminal studies on this compound and DHODH inhibition.

Table 1: In Vitro Efficacy of Brequinar and this compound Combination in Pancreatic Cancer Cell Lines

Cell Line BQ IC₅₀ / Monotherapy BQ + this compound (100 nM) Effect on Pyrimidine Pools (BQ mono vs. Combo) Viability (BQ mono vs. Combo) Key Findings
S2-013 (Human PDAC) High Resistance [1] Synergistic Cell Death [1] Modest depletion vs. Profound starvation [1] Partial reduction vs. Profound loss [1] Resistance mediated by ENT1-dependent uridine salvage [1]
KPC 1245 (Murine PDAC) Resistant [1] Synergistic Cell Death [1] Modest depletion vs. Profound starvation [1] Partial reduction vs. Profound loss [1] Confirmed in vivo; combo suppressed tumor growth & prolonged survival [1]
PaTu-8988T (Human PDAC) ~0.5 - 5 μM (Range) [4] N/A (See Protocol 4.3) UTP, CTP, dTTP depletion [4] N/A (See Protocol 4.3) BQ treatment upregulated SLC29A1 protein expression [4]

Table 2: In Vivo Efficacy of DHODH and ENT1 Dual Targeting in an Immunocompetent PDAC Model

Model Type Treatment Groups Tumor Growth Mouse Survival Metabolite Marker

| Orthotopic, Immunocompetent (KPC cells) [1] | 1. Vehicle 2. BQ monotherapy 3. This compound monotherapy 4. BQ + this compound | Dramatic suppression with combo vs. all other groups [1] | Significantly prolonged with combo therapy [1] | N-acetylneuraminic acid accumulation identified as potential efficacy biomarker [1] |

Visualizing the Mechanism and Workflow

The following diagrams, generated with Graphviz, illustrate the core mechanistic pathway and a proposed experimental workflow.

Mechanism of this compound and Brequinar Synergy

mechanism BQ Brequinar (BQ) DHODH DHODH Inhibition BQ->DHODH CNX This compound ENT1 ENT1 Blockade CNX->ENT1 DeNovo De Novo Pyrimidine Synthesis Blocked DHODH->DeNovo Salvage Nucleoside Salvage via ENT1 Blocked ENT1->Salvage Nucleotides Pyrimidine Nucleotide Pools DeNovo->Nucleotides Salvage->Nucleotides Uridine Extracellular Uridine Uridine->ENT1 Outcome Synergistic Cell Death Nucleotides->Outcome Profound Depletion

Diagram 1: Synergistic Mechanism of BQ and this compound. BQ inhibits the de novo synthesis pathway, while this compound blocks the compensatory salvage pathway by inhibiting ENT1-mediated uridine uptake. Dual targeting leads to profound nucleotide depletion and cell death.

Experimental Workflow for Validation

workflow Start Cell Line Selection (BQ-Resistant PDAC) Step1 In Vitro Screen (Kinase Inhibitor Library + BQ) Start->Step1 Step2 Hit Validation (this compound Dose-Response with BQ) Step1->Step2 Step3 Mechanistic Studies (Uridine Rescue, ENT1 KO) Step2->Step3 Step4 Efficacy Assessment (Viability, Metabolomics) Step3->Step4 Step5 In Vivo Validation (Orthotopic Mouse Model) Step4->Step5

Diagram 2: Project Workflow for Combination Therapy. A step-by-step experimental approach for validating the efficacy of the BQ and this compound combination, from initial screening to in vivo studies.

Detailed Experimental Protocols

Protocol: Combination Viability Screen

Objective: To identify small molecules that sensitize BQ-resistant pancreatic cancer cells to DHODH inhibition [1].

  • Cell Lines: BQ-resistant human PDAC cells (e.g., S2-013).
  • Reagents: Brequinar sodium (SML0113, Sigma-Aldrich), this compound (S7257, Selleck Chemicals), Kinase Inhibitor Library, CellTiter-Glo (Promega).
  • Procedure:
    • Seed cells in opaque white 96-well plates at (2 \times 10^3) cells/well and incubate overnight.
    • Treat with kinase inhibitor library compounds (100 nM final concentration) in combination with either 25 µM BQ or vehicle control (0.02% DMSO).
    • Incubate for 72 hours.
    • Equilibrate plates to room temperature for 30 minutes.
    • Add CellTiter-Glo reagent, mix for 2 minutes, and record luminescence.
  • Data Analysis: Calculate a synergy score for each compound as (Viability_BQ+Inhibitor) / (Viability_Vehicle+Inhibitor). Prioritize compounds with the lowest scores for validation.
Protocol: Metabolomic Analysis of Pyrimidine Pools

Objective: To quantify the depletion of pyrimidine nucleotides following combination treatment [1] [4].

  • Cell Lines: PDAC cells of interest.
  • Reagents: BQ, this compound, LC-MS grade solvents.
  • Procedure:
    • Seed cells and treat with desired conditions (e.g., DMSO, BQ alone, this compound alone, BQ+this compound) for 24-72 hours.
    • Wash cells with cold PBS and quench metabolism using dry ice/ethanol bath or cold methanol-based extraction.
    • Perform metabolite extraction with 80% methanol.
    • Centrifuge and collect supernatants for LC-MS/MS analysis.
    • Analyze using targeted LC-MS/MS for pyrimidine pathway metabolites (e.g., Dihydroorotate, Orotate, UMP, UTP, CTP).
  • Data Analysis: Normalize metabolite levels to protein concentration or cell number. Confirm on-target DHODH inhibition by increased dihydroorotate and depleted UTP/CTP. Assess salvage pathway inhibition by monitoring uridine utilization.
Protocol: In Vivo Efficacy Study in Orthotopic PDAC Model

Objective: To evaluate the anti-tumor efficacy of BQ and this compound combination in an immunocompetent mouse model [1].

  • Animal Model: C57BL/6 mice implanted orthotopically with syngeneic KPC PDAC cells.
  • Formulations: BQ and this compound prepared in suitable vehicles for in vivo dosing.
  • Dosing Schedule:
    • Vehicle Control
    • BQ monotherapy
    • This compound monotherapy
    • BQ + this compound combination
    • Dosing should begin after tumor establishment and continue according to a predefined schedule.
  • Endpoint Analysis:
    • Tumor Volume: Monitor regularly by ultrasound or caliper measurement.
    • Survival: Track mouse survival over time.
    • Biomarker Analysis: Post-sacrifice, analyze tumor samples for nucleotide levels and N-acetylneuraminic acid via LC-MS/MS [1].

Discussion and Future Perspectives

The discovery of this compound as an ENT1 inhibitor provides a promising strategy to overcome a key resistance mechanism to DHODH-targeted therapy. The combined inhibition of both the de novo and salvage pyrimidine biosynthesis pathways represents a synthetically lethal approach for cancers like pancreatic ductal adenocarcinoma [1] [3].

Future research directions should include:

  • Biomarker Development: Validating N-acetylneuraminic acid as a non-invasive pharmacodynamic biomarker for patient stratification and treatment monitoring [1].
  • Exploring Other Cancers: Investigating this combination in other malignancies dependent on nucleotide metabolism.
  • Alternative Combinations: DHODH inhibition also upregulates antigen presentation [5]. Combining BQ with immune checkpoint blockade represents another highly promising avenue for future clinical trials [5].

References

Comprehensive Application Notes and Protocols: CNX-774-Induced Pyrimidine Starvation for Overcoming Cancer Therapy Resistance

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to CNX-774 and ENT1 Inhibition in Cancer Therapy

This compound represents a compelling example of drug repurposing in oncology, initially developed as a Bruton tyrosine kinase (BTK) inhibitor but subsequently discovered to possess a potentially more valuable mechanism of action as a potent inhibitor of the equilibrative nucleoside transporter 1 (ENT1). This discovery emerged from systematic combination screening approaches aimed at overcoming resistance to dihydroorotate dehydrogenase (DHODH) inhibition in pancreatic cancer models. The therapeutic relevance of this finding is substantial, as DHODH inhibitors like brequinar (BQ) have demonstrated robust preclinical efficacy but consistently failed in clinical trials for various solid tumors, including pancreatic ductal adenocarcinoma (PDAC). This failure has been largely attributed to cancer cell adaptive resistance mechanisms that bypass de novo pyrimidine synthesis inhibition [1] [2] [3].

The mechanistic basis for this compound's synergy with DHODH inhibitors lies in its ability to block ENT1-mediated uptake of extracellular uridine, thereby preventing cancer cells from utilizing the nucleoside salvage pathway to replenish pyrimidine nucleotide pools when de novo synthesis is compromised. ENT1 (SLC29A1) serves as the primary route for uridine transport across the plasma membrane, and its inhibition creates a complete pyrimidine blockade that leads to profound nucleotide depletion and catastrophic loss of viability in otherwise resistant cancer cells [1] [2]. This application note provides detailed protocols and experimental data to support researchers in implementing this compound-based approaches to target pyrimidine metabolism in cancer research and therapeutic development.

Experimental Data and Key Findings

Quantitative Assessment of this compound and Brequinar Combination Effects

Table 1: Viability and Metabolic Effects of this compound and Brequinar Combinations in Pancreatic Cancer Models

Cell Line/Model Treatment Conditions Viability Reduction Pyrimidine Pool Depletion Key Observations Citation
S2-013 (Human PDAC) BQ (25µM) monotherapy Modest proliferation slowing ~30-40% Resistance phenotype maintained [2]
S2-013 (Human PDAC) BQ (25µM) + this compound (100nM) >80% loss of viability >90% (UTP/CTP) Synergistic cell killing [2] [3]
KPC 1245 (Murine PDAC) BQ + this compound combination Profound viability loss Complete nucleotide starvation Enhanced apoptosis induction [2]
B16F10 (Murine melanoma) BQ + anti-PD-1/CTLA-4 Extended survival N/A Immunotherapy enhancement [4]
Orthotopic PDAC model (immunocompetent) BQ + ENT1 blockade Tumor growth suppression >70% Significant survival prolongation Proof of concept in vivo [1] [3]

Table 2: Metabolic and Molecular Markers of Pyrimidine Stress

Parameter Assay Method Response to DHODHi Monotherapy Response to DHODHi + this compound Utility/Interpretation
Dihydroorotate accumulation LC-MS/MS Marked increase (5-10 fold) Sustained elevation DHODH target engagement marker
UTP/CTP depletion LC-MS/MS Moderate (30-50%) Profound (>90%) Pyrimidine nucleotide status
N-acetylneuraminic acid LC-MS/MS Variable Marked accumulation Potential therapeutic efficacy biomarker
MHC-I surface expression Flow cytometry Moderate increase (2-3 fold) Enhanced and sustained Antigen presentation enhancement
APP gene expression RNA-seq/RT-qPCR Upregulation Potentiated upregulation Immune recognition marker
Key Experimental Findings
  • Synergistic Viability Loss: The combination of brequinar and this compound resulted in synergistic loss of cell viability across multiple BQ-resistant PDAC cell lines, with combination index values <0.3 in most models, indicating strong synergism [1] [3].

  • Metabolic Collapse: While BQ monotherapy caused partial pyrimidine nucleotide depletion (30-50% reduction in UTP/CTP), the addition of this compound led to near-complete nucleotide starvation (>90% depletion), explaining the mechanistic basis for overcoming resistance [2] [3].

  • In Vivo Efficacy: In immunocompetent orthotopic PDAC models, the combination of DHODH inhibition and ENT1 blockade dramatically suppressed tumor growth and prolonged mouse survival, providing strong proof-of-concept for therapeutic translation [1].

  • Immunomodulatory Effects: Independent studies confirmed that DHODH inhibition enhances tumor cell antigen presentation via MHC-I upregulation, suggesting that this compound combinations may also potentiate immunotherapy responses [4].

Detailed Experimental Protocols

Cell Viability and Combination Screening Assay

Purpose: To evaluate the synergistic effects of this compound with DHODH inhibitors in resistant cancer cell lines.

Materials:

  • Pancreatic cancer cell lines (S2-013, CFPAC-1, KPC derivatives)
  • Brequinar sodium (Sigma-Aldrich, SML0113)
  • This compound (Selleck Chemicals, S7257)
  • CellTiter-Glo Luminescent Cell Viability Assay (Promega)
  • Opaque white 96-well plates
  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Plate cells in opaque white 96-well plates at optimized densities (2-5×10³ cells/well depending on growth kinetics) and allow to equilibrate overnight [2].
  • Compound Treatment:
    • Prepare serial dilutions of brequinar (0.1-100µM) and this compound (1-1000nM) in DMSO or aqueous buffer according to manufacturer instructions.
    • Apply compounds in combination matrix format, including single-agent controls and vehicle controls (0.02% DMSO final concentration).
  • Incubation: Incubate treated cells for 72 hours under standard culture conditions.
  • Viability Assessment:
    • Equilibrate plates to room temperature for 30 minutes.
    • Add CellTiter-Glo reagent according to manufacturer's instructions.
    • Measure luminescence using a plate reader.
  • Data Analysis:
    • Normalize luminescence values to vehicle controls.
    • Calculate combination indices using Chou-Talalay method or equivalent.
    • Generate dose-response curves and synergy plots using nonlinear regression models (e.g., Prism9 software) [2].
Metabolomic Analysis of Pyrimidine Metabolites

Purpose: To quantify changes in pyrimidine metabolism intermediates following combination treatment.

Materials:

  • Quick-freeze apparatus (liquid nitrogen)
  • Cold methanol extraction solution
  • LC-MS/MS system with appropriate columns
  • Authentic standards for pyrimidine pathway metabolites
  • Dialyzed FBS (Cytiva, SH30079.03)

Procedure:

  • Sample Preparation:
    • Culture cells in media supplemented with dialyzed FBS (confirmed nucleoside-depleted by LC-MS/MS).
    • Apply treatments for predetermined timepoints (typically 8-72 hours).
    • Rapidly harvest cells by quick-freezing in liquid nitrogen.
  • Metabolite Extraction:
    • Use cold methanol-based extraction protocol.
    • Resuspend cell pellets in 80% methanol/water.
    • Centrifuge at high speed (14,000×g, 10min, 4°C) to remove proteins.
    • Dry supernatant under nitrogen gas and reconstitute in LC-MS compatible solvent.
  • LC-MS/MS Analysis:
    • Employ reverse-phase chromatography with appropriate gradient.
    • Use multiple reaction monitoring (MRM) for targeted quantification.
    • Include internal standards for quantification (stable isotope-labeled analogs preferred).
  • Data Processing:
    • Normalize metabolite levels to protein content or cell number.
    • Calculate fold-changes relative to vehicle controls.
    • Perform pathway analysis to identify significantly altered metabolic routes [2] [3].
In Vivo Efficacy Assessment in Orthotopic Models

Purpose: To evaluate antitumor efficacy of this compound and brequinar combinations in immunocompetent animal models.

Materials:

  • C57BL/6J-congenic LSL-KrasG12D/+;LSL-Trp53R172H/+;Pdx-1-Cre (KPC) tumor-derived cell lines
  • Immunocompetent syngeneic mice
  • Brequinar and this compound formulated for in vivo administration
  • Caliper for tumor measurement
  • In vivo imaging system (optional)

Procedure:

  • Tumor Implantation:
    • Implant KPC-derived tumor cells orthotopically into pancreas of immunocompetent mice.
    • Monitor tumor establishment via ultrasound or palpation.
  • Treatment Protocol:
    • Randomize mice into treatment groups when tumors reach 50-100mm³.
    • Administer brequinar (via oral gavage or IP, dose range 25-50mg/kg).
    • Administer this compound (via appropriate route, optimized dose).
    • Include vehicle control and single-agent groups.
  • Monitoring and Endpoint Assessment:
    • Measure tumor dimensions 2-3 times weekly.
    • Monitor body weight and signs of toxicity.
    • Record survival endpoints according to IACUC guidelines.
    • Collect tumors for molecular analysis at study endpoint.
  • Immunological Assessment:
    • Analyze tumor-infiltrating lymphocytes by flow cytometry.
    • Evaluate antigen presentation markers in harvested tumors [1] [3] [4].

Signaling Pathways and Experimental Workflows

Mechanism of Combined DHODH and ENT1 Inhibition

G cluster0 Resistance Mechanism BQ Brequinar (DHODHi) DHODH DHODH Inhibition BQ->DHODH CNX This compound (ENT1i) ENT1 ENT1 Blockade CNX->ENT1 DeNovo De Novo Pyrimidine Synthesis Blocked DHODH->DeNovo Salvage Nucleoside Salvage Pathway Blocked ENT1->Salvage Enables ENT1->Salvage PyrimidinePools Pyrimidine Nucleotide Pools Depleted DeNovo->PyrimidinePools Salvage->PyrimidinePools Uridine Extracellular Uridine Uridine->ENT1 Uptake CellDeath Cancer Cell Death PyrimidinePools->CellDeath

Diagram 1: Mechanism of combined DHODH and ENT1 inhibition. This compound blocks ENT1-mediated uridine uptake, preventing salvage pathway utilization while brequinar inhibits de novo synthesis, creating complete pyrimidine blockade.

Experimental Workflow for Combination Screening

G Step1 Cell Line Selection & Culture Optimization Step2 Dose-Finding & Single-Agent Screening Step1->Step2 Establish baseline sensitivity Step3 Combination Matrix Treatment (72h) Step2->Step3 Identify active concentrations Step4 Viability Assessment (CellTiter-Glo) Step3->Step4 Incubate & process Step5 Metabolomic Analysis (LC-MS/MS) Step4->Step5 Select synergistic combinations Step6 Mechanistic Validation (ENT1 KO, Rescue) Step5->Step6 Confirm mechanism Step7 In Vivo Efficacy Studies Step6->Step7 Translate to animal models

Diagram 2: Experimental workflow for this compound combination screening. The sequential approach progresses from in vitro screening to mechanistic validation and in vivo efficacy studies.

Research Applications and Strategic Implementation

Applications in Cancer Research and Drug Development
  • Overcoming Therapy Resistance: The this compound and DHODH inhibitor combination represents a promising approach to overcome intrinsic and acquired resistance in multiple cancer types, particularly pancreatic cancer where current therapeutic options are limited [1] [3].

  • Immunomodulation Enhancement: Given recent findings that DHODH inhibition enhances tumor antigen presentation, this compound combinations may potentiate response to immune checkpoint blockade, creating opportunities for triple-combination strategies [4].

  • Biomarker Discovery: Implementation of these protocols can identify predictive biomarkers for therapy response, including N-acetylneuraminic acid accumulation, which was identified as a potential marker of DHODH inhibitor efficacy [1].

  • Metabolic Vulnerabilities: These approaches enable systematic mapping of nucleotide metabolism dependencies across diverse cancer types and genetic backgrounds, informing targeted therapy development [5].

Technical Considerations and Optimization Tips
  • Cell Culture Conditions: For pyrimidine metabolism studies, use dialyzed FBS confirmed to be nucleoside-depleted by LC-MS/MS to eliminate potential confounding effects of nucleosides present in standard FBS [2].

  • Resistance Modeling: To establish resistant models, gradually escalate brequinar concentration over multiple passages while monitoring for adaptive changes in nucleoside transport and salvage pathway utilization.

  • CRISPR Validation: Implement ENT1 knockout controls using validated sgRNAs and confirm genetic ablation by sequencing and functional uridine uptake assays [2] [3].

  • Metabolomic Timing: For optimal metabolite detection, perform time-course experiments as pyrimidine depletion occurs rapidly (within hours) while downstream effects on viability manifest over days.

Conclusion and Future Directions

The combination of this compound with DHODH inhibitors represents a mechanistically rational approach to induce profound pyrimidine starvation in cancer cells by simultaneously blocking both de novo synthesis and nucleoside salvage pathways. The detailed protocols and experimental data provided in this application note establish a robust framework for researchers to implement this approach in diverse cancer models and therapeutic contexts. Future directions should focus on translating these findings into clinical development, optimizing dosing schedules to maximize therapeutic index, and identifying predictive biomarkers for patient stratification. Additionally, exploring combinations with emerging therapeutic modalities, particularly immunotherapy, represents a promising avenue to leverage pyrimidine metabolism manipulation for enhanced antitumor immunity.

References

Comprehensive Application Notes & Protocols: CNX-774 Overcomes DHODH Inhibitor Resistance in Pancreatic Cancer Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction & Background

Pancreatic ductal adenocarcinoma (PDAC) remains one of the most challenging malignancies to treat, with a 5-year survival rate of only approximately 10% and limited effective therapeutic options. Current standard treatments, including FOLFIRINOX and gemcitabine-based regimens, provide only marginal survival benefits and are often associated with significant toxicity that frequently necessitates treatment discontinuation. The development of novel, effective treatment strategies for pancreatic cancer is therefore an urgent unmet medical need. [1] [2]

Dihydroorotate dehydrogenase (DHODH) is a crucial mitochondrial enzyme that catalyzes the fourth step in the de novo pyrimidine biosynthesis pathway, making it an attractive metabolic target in cancer therapy. Despite robust preclinical efficacy demonstrated by DHODH inhibitors like brequinar (BQ) across various cancer models, these agents have consistently failed in clinical trials for solid tumors, including pancreatic cancer. This stark discrepancy between preclinical promise and clinical performance prompted investigations into the resistance mechanisms that protect cancer cells from DHODH inhibition. Through a systematic combination drug screen, researchers discovered that CNX-774, initially developed as a Bruton tyrosine kinase (BTK) inhibitor, potently sensitizes resistant pancreatic cancer cells to DHODH inhibition through an unexpected off-target mechanism. [1] [2]

Mechanism of Action

Dual Targeting Strategy

The therapeutic strategy involving this compound and brequinar employs a dual-targeting approach that simultaneously blocks both major pathways for pyrimidine nucleotide synthesis in cancer cells:

  • Brequinar inhibits mitochondrial DHODH, effectively shutting down the de novo pyrimidine biosynthesis pathway that many cancer cells depend on for nucleotide production.
  • This compound inhibits equilibrative nucleoside transporter 1 (ENT1, SLC29A1), blocking the cellular uptake of extracellular uridine and thus preventing cancer cells from bypassing DHODH inhibition through the salvage pathway. [1]

This combinatorial approach creates a complete pyrimidine nucleotide blockade, depriving rapidly dividing cancer cells of essential precursors for DNA and RNA synthesis, ultimately leading to profound cell viability loss and pyrimidine starvation in otherwise resistant pancreatic cancer cells. [1]

Signaling Pathway Visualization

The following diagram illustrates the molecular mechanism of combined DHODH and ENT1 inhibition in pancreatic cancer cells:

Diagram Title: Dual Pathway Inhibition Strategy for Pancreatic Cancer

This diagram illustrates how This compound inhibits ENT1-mediated uridine uptake, preventing salvage pathway utilization, while brequinar blocks de novo synthesis via DHODH inhibition. The combined approach results in complete pyrimidine depletion and profound cancer cell death. [1]

Therapeutic Efficacy & Experimental Data

In Vitro Efficacy Data

Table 1: Quantitative In Vitro Efficacy of this compound and Brequinar Combination in Pancreatic Cancer Models

Cell Line Treatment Conditions Cell Viability (% Control) Pyrimidine Nucleotide Levels Key Observations
S2-013 (Human PDAC) BQ (25μM) monotherapy ~60-70% Modest depletion Slowed proliferation but maintained viability
S2-013 (Human PDAC) BQ + this compound (100nM) <20% Profound depletion Synergistic cell death; complete nucleotide starvation
Multiple BQ-resistant PDAC lines BQ + this compound 15-25% Severe UTP/CTP depletion Overcame intrinsic resistance; viability loss correlated with nucleotide depletion

| ENT1-knockout lines | BQ monotherapy | ~25-35% | Severe depletion | Mimicked combination effect; confirmed ENT1 role in resistance | [1]

The in vitro data demonstrate that This compound synergizes with brequinar across multiple pancreatic cancer cell lines, particularly those exhibiting intrinsic resistance to DHODH inhibition alone. The combination treatment resulted in dramatic reduction in cell viability (to <20% of control) compared to modest effects with either agent alone. This synergistic effect was directly correlated with complete pyrimidine nucleotide pool depletion, as confirmed by metabolomic analyses showing severe reduction in UTP and CTP levels. [1]

In Vivo Efficacy in Mouse Models

Table 2: In Vivo Efficacy of DHODH and ENT1 Dual Targeting in Immunocompetent Mouse Models

Model Type Treatment Groups Tumor Growth Inhibition Survival Benefit Key Findings
Orthotopic, immunocompetent PDAC Brequinar monotherapy Moderate suppression Marginal extension Limited single-agent activity
Orthotopic, immunocompetent PDAC This compound monotherapy Minimal effect None Limited single-agent activity
Orthotopic, immunocompetent PDAC Brequinar + this compound Dramatic suppression Significant prolongation Enhanced therapeutic efficacy; well-tolerated

| KPC-derived tumors (aggressive) | Brequinar + this compound | Profound suppression | Dramatically extended | Proof-of-concept in aggressive, autochthonous model | [1]

The in vivo studies employed immunocompetent mouse models of pancreatic cancer, including aggressive KPC-derived tumors (LSL-KrasG12D/+;LSL-Trp53R172H/+;Pdx-1-Cre), which closely mimic human disease pathogenesis and maintain an intact tumor microenvironment. The combination of brequinar and this compound resulted in dramatic tumor growth suppression and significant extension of mouse survival compared to either monotherapy. These findings provide compelling in vivo proof-of-concept for dual targeting of DHODH and ENT1 as a therapeutic strategy in pancreatic cancer. [1]

Materials & Methods

Key Reagents & Cell Lines
  • Cell Lines: S2-013 (human pancreatic ductal adenocarcinoma clonal derivative), CFPAC-1 (human PDAC), KPC 1245 and KPC 1199 (C57BL/6J-congenic LSL-KrasG12D/+;LSL-Trp53R172H/+;Pdx-1-Cre tumor-derived pancreatic cancer cell lines). All human cell lines were authenticated by STR profiling and routinely tested for mycoplasma contamination. [1]
  • Chemical Reagents:
    • Brequinar sodium (Sigma-Aldrich, catalog #SML0113)
    • This compound (Selleck Chemicals, catalog #S7257)
    • NBMPR (S-(nitrobenzyl)-6-thioinosine, Cayman Chemical, catalog #16403)
    • Uridine (for rescue experiments)
    • Dialyzed FBS (Cytiva, catalog #SH30079.03), confirmed nucleoside-depleted by LC-MS/MS
  • Culture Conditions: Dulbecco's Modified Eagle Medium supplemented with 50 IU/mL penicillin, 50 μg/mL streptomycin, and 10% fetal bovine serum. Cells maintained at 37°C in a humidified incubator with 5% CO2. [1]
Experimental Models
  • In Vitro Models: Standard 2D culture systems for initial screening and mechanism studies, including cell viability assays, proliferation tracking, and metabolomic analyses.
  • In Vivo Models: Orthotopic, immunocompetent mouse models of pancreatic cancer, including syngeneic models and KPC-derived tumors that accurately recapitulate the human disease microenvironment and immune context. [1]

Experimental Protocols

Combination Screening Protocol

Objective: Identify compounds that overcome DHODH inhibitor resistance in pancreatic cancer cells.

Procedure:

  • Cell Seeding: Plate 2×10³ S2-013 cells per well in opaque white 96-well plates and allow to equilibrate overnight.
  • Compound Treatment:
    • Treat plates with compounds from kinase inhibitor library (100nM final concentration)
    • Co-treat with either 25μM BQ or 0.02% DMSO vehicle control
    • Include appropriate controls (DMSO-only, single-agent treatments)
  • Incubation: Maintain treated cells for 72 hours under standard culture conditions.
  • Viability Assessment:
    • Add CellTiter-Glo reagent according to manufacturer's instructions
    • Measure luminescence using plate reader
  • Data Analysis:
    • Calculate viability score for each compound: (viability under BQ + kinase inhibitor)/(viability under vehicle + kinase inhibitor)
    • Prioritize compounds with lowest numerical scores for validation
  • Validation: Confirm hits through dose-response experiments with multiple biological replicates. [1]
Cell Viability & Proliferation Assays

Objective: Quantify combination treatment effects on cell viability and proliferation.

Procedure:

  • Cell Seeding: Seed 1×10³ to 5×10³ cells per well in 96-well plates (optimize density for each cell line).
  • Treatment: Apply indicated compounds for 72 hours with appropriate controls.
  • Viability Measurement:
    • Add CellTiter-Glo reagent, measure luminescence
    • Normalize values to vehicle-treated controls
    • Perform minimum of three independent biological replicates
  • Proliferation Tracking:
    • Seed cells in transparent 96-well plates
    • Treat as above and serially quantify cell number by brightfield imaging
    • Use Nexcelom Celigo Imaging Cytometer with optimized parameters
  • Data Analysis:
    • Generate dose-response curves using nonlinear regression models
    • Quantify area under the curve (AUC) using Prism9 software
    • Calculate combination indices to determine synergy [1]
In Vivo Therapeutic Efficacy Study

Objective: Evaluate antitumor activity of combination therapy in immunocompetent mouse models.

Procedure:

  • Model Establishment:
    • Implant KPC-derived pancreatic cancer cells orthotopically into immunocompetent mice
    • Monitor tumor establishment via bioluminescent imaging or caliper measurements
  • Treatment Initiation:
    • Randomize mice into treatment groups when tumors reach predetermined size (e.g., 100-150mm³)
    • Ensure equivalent group sizes with balanced initial tumor volumes
  • Treatment Groups:
    • Vehicle control
    • Brequinar monotherapy (dose determined by prior pharmacokinetic studies)
    • This compound monotherapy (dose determined by prior pharmacokinetic studies)
    • Brequinar + this compound combination therapy
  • Drug Administration:
    • Administer compounds via appropriate route (oral gavage or IP injection)
    • Maintain treatment schedule (e.g., daily or 5 days on/2 days off)
  • Monitoring & Endpoints:
    • Measure tumor dimensions 2-3 times weekly using calipers
    • Calculate tumor volume using formula: (length × width²)/2
    • Monitor mouse body weight and clinical signs for toxicity
    • Image tumors periodically if using bioluminescent models
    • Record survival until humane endpoint criteria reached
  • Data Analysis:
    • Compare tumor growth curves across treatment groups
    • Calculate tumor growth inhibition: (1 - (ΔT/ΔC)) × 100%
    • Analyze survival using Kaplan-Meier curves and log-rank test [1]
Metabolomic Analysis of Pyrimidine Nucleotides

Objective: Quantify pyrimidine nucleotide depletion following combination treatment.

Procedure:

  • Sample Preparation:
    • Treat cells with indicated conditions (BQ, this compound, combination, vehicle)
    • Harvest cells at appropriate time points (e.g., 8, 24, 48 hours)
    • Use rapid quenching method to preserve metabolic state
  • Metabolite Extraction:
    • Employ methanol/acetonitrile/water extraction system
    • Include internal standards for quantification
  • LC-MS/MS Analysis:
    • Separate metabolites using hydrophilic interaction liquid chromatography (HILIC)
    • Analyze using tandem mass spectrometry with multiple reaction monitoring (MRM)
    • Quantify dihydroorotate, N-carbamoyl-aspartate, UTP, CTP, and related metabolites
  • Data Processing:
    • Normalize metabolite levels to protein content or cell number
    • Compare relative abundances across treatment conditions
    • Confirm pyrimidine depletion and pathway blockade [1]

Discussion & Applications

The combination of DHODH and ENT1 inhibition represents a promising metabolic targeting strategy for pancreatic cancer and potentially other solid malignancies. The synergistic effect observed between brequinar and this compound stems from the simultaneous blockade of both major pyrimidine nucleotide synthesis pathways, creating a metabolic vulnerability that cancer cells cannot easily circumvent. This approach effectively overcomes a key resistance mechanism that has limited the clinical success of DHODH inhibitors as single agents. [1] [2]

The translational implications of these findings are significant. First, the dual metabolic targeting strategy could be applied to other cancer types known to depend on pyrimidine synthesis. Second, the discovery that This compound functions as an ENT1 inhibitor highlights the importance of understanding off-target effects of kinase inhibitors, which may have previously unappreciated therapeutic applications. Third, the identification of N-acetylneuraminic acid accumulation as a potential biomarker of DHODH inhibitor efficacy could facilitate patient stratification and treatment monitoring in clinical settings. [1]

Future research directions should include:

  • Investigation of this combination in patient-derived xenograft models
  • Evaluation of potential synergy with standard chemotherapies
  • Exploration of immunological consequences of pyrimidine depletion in the tumor microenvironment
  • Assessment of optimal dosing schedules to maximize efficacy and minimize toxicity
  • Development of novel ENT1 inhibitors with improved pharmacological properties [1]

References

Application Note: Overcoming DHODHi Resistance with CNX-774

Author: Smolecule Technical Support Team. Date: February 2026

The primary application of CNX-774 in recent research has been to overcome intrinsic resistance to dihydroorotate dehydrogenase (DHODH) inhibition in pancreatic ductal adenocarcinoma (PDAC). Despite robust preclinical efficacy, DHODH inhibitors like Brequinar (BQ) have failed in clinical trials for various solid cancers, including PDAC [1]. A kinase inhibitor screen identified this compound as a top hit that synergizes with BQ to induce profound cell viability loss and pyrimidine nucleotide depletion in otherwise BQ-resistant PDAC cell lines [1].

Mechanism of Action: Subsequent mechanistic studies revealed that the synergism is independent of BTK inhibition. Instead, this compound acts as a novel inhibitor of ENT1 (SLC29A1) [1] [2]. ENT1 mediates resistance to DHODH inhibition by importing extracellular uridine, which is then used to replenish pyrimidine nucleotide pools via the nucleoside salvage pathway, thus bypassing the blockade of the de novo synthesis pathway. By inhibiting ENT1, this compound blocks this salvage route, forcing cells into profound pyrimidine starvation when treated concurrently with BQ [1].

The diagram below illustrates this resistance mechanism and how the combination therapy overcomes it.

Mechanism cluster_mono BQ Monotherapy (Resistance) cluster_combo BQ + this compound Combination Therapy BQ DHODH Inhibitor (Brequinar) DeNovo De Novo Pyrimidine Synthesis Blocked BQ->DeNovo DeNovoCombo De Novo Pyrimidine Synthesis Blocked BQ->DeNovoCombo Resistance Cell Viability Maintained DeNovo->Resistance Uridine Extracellular Uridine ENT1_mono ENT1 Transporter Uridine->ENT1_mono Salvage_mono Salvage Pathway Active ENT1_mono->Salvage_mono Salvage_mono->Resistance CNX This compound ENT1_combo ENT1 Transporter (Blocked by this compound) CNX->ENT1_combo Salvage_combo Salvage Pathway Blocked ENT1_combo->Salvage_combo PyrimidineStarve Profound Pyrimidine Starvation DeNovoCombo->PyrimidineStarve UridineCombo Extracellular Uridine (Uptake Blocked) UridineCombo->ENT1_combo Salvage_combo->PyrimidineStarve Death Loss of Cell Viability PyrimidineStarve->Death

Experimental Protocols

The following sections provide detailed methodologies for key experiments that established the role of this compound in overcoming DHODH inhibitor resistance.

Kinase Inhibitor Combination Screen

This protocol describes the initial high-throughput screen used to identify this compound as a sensitizer to Brequinar [1].

  • Objective: To identify kinase inhibitors that synergize with BQ to reduce viability in BQ-resistant PDAC cell lines.
  • Materials:
    • Cell Line: S2-013 PDAC cells (or other BQ-resistant line).
    • Reagents: Selleck Kinase Inhibitor Library (or equivalent), Brequinar sodium (e.g., Sigma-Aldrich SML0113), CellTiter-Glo assay kit, opaque white 96-well plates, Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin/streptomycin.
  • Procedure:
    • Seed Cells: Plate S2-013 cells at a density of (2 \times 10^3) cells per well in opaque white 96-well plates. Allow cells to equilibrate overnight in a humidified incubator at 37°C with 5% CO₂.
    • Treat Wells: The next day, treat plates with compounds:
      • Test Group: Library compounds (e.g., this compound) at a final concentration of 100 nM + 25 µM BQ.
      • Control Groups: Vehicle control (DMSO) + library compounds; BQ alone; vehicle control alone.
    • Incubate: Incubate the treated plates for 72 hours.
    • Assay Viability: Equilibrate plates to room temperature for 30 minutes. Add CellTiter-Glo reagent directly to each well according to the manufacturer's instructions. Shake the plate for 2 minutes to induce cell lysis, then allow it to stabilize for 10 minutes. Measure luminescence.
    • Data Analysis: For each kinase inhibitor, calculate a synergy score as follows: Score = (Viability under BQ + Kinase Inhibitor) / (Viability under Vehicle + Kinase Inhibitor) Prioritize compounds with the lowest numerical scores for hit validation.
Cell Viability and Proliferation Assays

This protocol is used for dose-response validation and assessing the combined effects of BQ and this compound [1].

  • Objective: To generate dose-response curves and quantify the synergistic effect of BQ and this compound on cell viability and proliferation.
  • Materials: Transparent and opaque 96-well plates, this compound (e.g., Selleckchem S7257), Brequinar, CellTiter-Glo assay kit, live-cell imaging system (e.g., Nexcelom Celigo).
  • Procedure:
    • Seed Cells: Plate cells at an optimized density ((1 \times 10^3) to (5 \times 10^3) cells per well) in both opaque (for viability) and transparent (for proliferation) plates. Equilibrate overnight.
    • Dose-Response Treatment: Treat cells with a range of concentrations of BQ (e.g., 0-100 µM) and this compound (e.g., 0-10 µM), both as single agents and in combination.
    • Incubate and Measure:
      • Viability (72 hours): After 72 hours, measure viability in opaque plates using the CellTiter-Glo assay as described above.
      • Proliferation (Live Imaging): For transparent plates, serially quantify cell number every 24 hours using brightfield imaging and analysis software.
    • Data Analysis: Normalize luminescence values to the vehicle-treated control. Fit dose-response curves to a nonlinear regression model (e.g., [Inhibitor] vs. response - Variable slope) using software like GraphPad Prism. Quantify the Area Under the Curve (AUC) for each condition to compare the overall effect.
Genetic Validation using CRISPR/Cas9

This protocol validates that the target of this compound is ENT1 by creating isogenic knockout cell lines [1].

  • Objective: To confirm that ENT1 knockout phenocopies the effect of this compound in sensitizing PDAC cells to BQ.
  • Materials:
    • Lentiviral vectors encoding Cas9 and sgRNAs targeting ENT1 (SLC29A1) and a non-targeting control.
    • HEK-293FT packaging cells, polybrene, blasticidin.
  • Procedure:
    • Virus Production: Package lentiviral vectors into viral particles using HEK-293FT cells and a standard transfection protocol.
    • Cell Transduction: Transduce the target PDAC cell line with lentivirus containing either the ENT1-targeting or non-targeting control sgRNA. Include polybrene to enhance infection efficiency.
    • Selection: Select transduced cells using blasticidin for at least 72 hours.
    • Clone Isolation: Isolate single-cell clones by serial dilution or using cloning rings.
    • Validation: Validate genetic knockout by PCR amplification of the genomic region targeted by the sgRNA, followed by Sanger sequencing. Functional validation can be performed via uridine uptake assays.
    • Phenotypic Testing: Subject the validated ENT1 knockout clones and control cells to the cell viability and proliferation assays described in Protocol 2. The ENT1 KO clones should show significantly enhanced sensitivity to BQ, similar to the effect of adding this compound.

Quantitative Data Summary

The tables below summarize key quantitative findings from the referenced studies.

Table 1: Combination Screen & Viability Data (S2-013 Cells)

Treatment This compound Concentration Brequinar Concentration Relative Viability (% Control) Key Finding
Vehicle - - 100% Baseline
BQ alone - 25 µM ~60-80% Modest effect
This compound alone 100 nM - ~95-100% Minimal toxicity
BQ + this compound 100 nM 25 µM <20% Synergistic cell kill

Source: Adapted from [1]. The screen identified this compound + BQ as a top hit, reducing viability to a much greater extent than either agent alone.

Table 2: Efficacy in an Orthotopic Immunocompetent Mouse Model

Treatment Group Tumor Growth (vs. Control) Mouse Survival Significance
Vehicle Baseline Shortest -
BQ monotherapy Moderate suppression Moderate improvement Not significant
BQ + this compound Dramatic suppression Dramatically prolonged p < 0.01

Source: Adapted from [1]. Combined targeting of DHODH and ENT1 provided strong *in vivo proof of concept.*

ENT1 Inhibition Validation Workflow

The following diagram outlines the logical flow of experiments used to validate that this compound acts through ENT1 inhibition.

Workflow Start Initial Observation: DHODHi Resistance in PDAC Screen Kinase Inhibitor Combination Screen Start->Screen Hit Hit Identification: This compound sensitizes to BQ Screen->Hit BTK_test Hypothesis 1: Effect via BTK Inhibition Hit->BTK_test BTK_fail Result: Effect is BTK-independent BTK_test->BTK_fail Salvage_hypo Hypothesis 2: Effect via Nucleoside Salvage Inhibition BTK_fail->Salvage_hypo ENT1_test Mechanism: this compound blocks ENT1 Salvage_hypo->ENT1_test KO_valid Genetic Validation: CRISPR ENT1 KO Salvage_hypo->KO_valid Uptake_assay Functional Validation: Uridine Uptake Assay ENT1_test->Uptake_assay Conclusion Conclusion: this compound is an ENT1 inhibitor Uptake_assay->Conclusion KO_valid->Conclusion

Conclusion and Research Implications

The discovery that this compound acts as an ENT1 inhibitor repurposes this molecule and provides a strong rationale for dual targeting of pyrimidine metabolism. The combination of a DHODH inhibitor (blocking de novo synthesis) with an ENT1 inhibitor (blocking salvage) creates a synthetic lethal scenario in pancreatic cancer cells [1]. This approach has shown dramatic efficacy in pre-clinical models.

A key translational insight is the potential use of N-acetylneuraminic acid accumulation as a pharmacodynamic biomarker for monitoring the efficacy of DHODH inhibition in future clinical trials [1].

References

Comprehensive Application Notes & Protocols: LC-MS/MS Metabolomics Integration for CNX-774 Mechanism Elucidation in Pancreatic Cancer

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to CNX-774 and DHODH Inhibition Resistance in Pancreatic Cancer

Pancreatic ductal adenocarcinoma (PDAC) remains a devastating disease with limited treatment options and shocking lethality, causing over 45,000 deaths annually in the United States alone. The standard of care treatments, including FOLFIRINOX and gemcitabine combinations, provide only marginal survival benefits and frequently cause severe toxicity that necessitates treatment discontinuation. Additionally, immunotherapies that have demonstrated efficacy against other malignancies have repeatedly failed in clinical trials for PDAC, highlighting the critical need for novel therapeutic strategies. Metabolic reprogramming represents a recognized cancer hallmark that offers promising therapeutic targets, with pyrimidine nucleotide biosynthesis emerging as a critical metabolic dependency across various cancer types, including PDAC.

Dihydroorotate dehydrogenase (DHODH), an essential enzyme in the de novo pyrimidine biosynthesis pathway, has been investigated as a therapeutic target for decades. Despite remarkable preclinical activity observed with the potent and selective DHODH inhibitor brequinar (BQ), this compound failed to show efficacy across several clinical trials against various solid cancers, including PDAC. This striking discordance between preclinical and clinical effectiveness led researchers to investigate intrinsic resistance mechanisms to DHODH inhibition in PDAC cells and explore combination strategies to overcome this resistance. Through a systematic combination screen with a small molecule library against BQ-resistant pancreatic cancer cell lines, researchers discovered that This compound, initially developed as a preclinical Bruton tyrosine kinase (BTK) inhibitor, dramatically sensitized resistant cells to BQ treatment. Subsequent mechanistic studies revealed that this effect was independent of BTK inhibition and instead resulted from this compound's unexpected activity as an inhibitor of equilibrative nucleoside transporter 1 (ENT1).

Discovery and Mechanistic Insights of this compound as an ENT1 Inhibitor

Combination Screening and Hit Validation

The discovery of this compound's synergistic activity with DHODH inhibition emerged from a targeted screening approach utilizing a library of over 350 kinase inhibitors tested in combination with BQ against resistant PDAC cell lines:

  • Screening Protocol: S2–013 pancreatic cancer cells (2×10³ cells per well) were seeded in opaque white 96-well plates and allowed to equilibrate overnight. The following day, plates were treated with compounds from the Selleck kinase inhibitor library at a final concentration of 100 nM, along with either 25μM BQ or 0.02% DMSO as a vehicle control. After 72 hours, cell viability was assessed using CellTiter-Glo luminescent assay according to manufacturer's instructions. Each compound was assigned a synergy score calculated as (viability under BQ + kinase inhibitor)/(viability under vehicle + kinase inhibitor), with compounds showing the lowest numerical scores prioritized for hit validation.

  • Dose-Response Validation: Following the initial screen, this compound underwent comprehensive dose-response validation in multiple PDAC cell lines with varying degrees of BQ resistance. Cells were seeded in 96-well plates (1×10³ to 5×10³ cells per well, depending on the cell line) and treated with indicated compounds for 72 hours before viability assessment using CellTiter-Glo. Luminescence values for each condition were normalized to the average luminescence of vehicle-treated control replicates, with experiments conducted in at least three independent biological replicates. Dose-response curves were fit to nonlinear regression models using Prism9 software, and area under the curve (AUC) was quantified to assess combination effects.

Mechanistic Elucidation of ENT1 Inhibition

The remarkable synergy between this compound and BQ prompted investigation into the underlying mechanism, which revealed an unexpected target:

  • BTK-Independent Effects: Genetic approaches, including BTK knockout and knockdown experiments, demonstrated that the synergistic effect with BQ was independent of BTK inhibition, this compound's presumed primary target.

  • ENT1 as the Molecular Target: Subsequent binding and transport assays identified ENT1 as the direct target of this compound. ENT1 mediates cellular uptake of extracellular uridine, which can be salvaged to generate pyrimidine nucleotides through a DHODH-independent pathway. In BQ-resistant cell lines, BQ monotherapy slowed proliferation and caused modest pyrimidine nucleotide depletion, whereas combination treatment with BQ and this compound led to profound cell viability loss and pyrimidine starvation.

  • Genetic Validation of ENT1 Role: CRISPR/Cas9-mediated knockout of ENT1 profoundly sensitized PDAC cells to BQ in vitro, and ENT1 knockout improved tumor response to BQ in an orthotopic, immunocompetent PDAC mouse model, dramatically enhancing survival. These genetic experiments provided conclusive evidence that ENT1 mediates resistance to DHODH inhibition by enabling pyrimidine salvage from extracellular uridine.

Table 1: Key Experimental Parameters for this compound and Brequinar Combination Studies

Experimental Component Specifications Purpose
Cell Lines S2–013, KPC 1245, KPC 1199, various PDAC lines from ATCC Assess response spectrum across models
This compound Concentrations 100 nM (screen), 10 nM - 10 μM (dose-response) Determine optimal synergistic concentrations
Brequinar Concentrations 25 μM (screen), 1 μM - 100 μM (dose-response) Evaluate combination effects across DHODH inhibition levels
Treatment Duration 72 hours Assess acute viability effects
Viability Assay CellTiter-Glo luminescent assay Quantify ATP as proxy for viable cells
Synergy Quantification AUC calculation from dose-response curves Objective assessment of combination effects

Analytical Platform Configuration for Targeted Metabolomics

LC-MS/MS System Configuration

Comprehensive analysis of pyrimidine metabolism pathways requires a robust LC-MS/MS platform configured to detect nucleotides, nucleosides, and related metabolites with high sensitivity and specificity. The following configuration has been optimized for studying DHODH inhibition and nucleoside salvage pathways:

  • Liquid Chromatography System: Ultra-high-performance liquid chromatography (UHPLC) system equipped with a binary pump, temperature-controlled autosampler (maintained at 4°C), and column oven (maintained at 40°C). The separation is performed using a reversed-phase C18 column (2.1 × 100 mm, 1.7 μm particle size) with a compatible guard cartridge. The mobile phase consists of (A) 10 mM ammonium acetate in water with 0.1% formic acid and (B) 10 mM ammonium acetate in methanol with 0.1% formic acid. The chromatographic gradient program is as follows: 0-2 minutes, 0% B; 2-10 minutes, 0-30% B; 10-15 minutes, 30-95% B; 15-18 minutes, 95% B; 18-18.1 minutes, 95-0% B; 18.1-22 minutes, 0% B for re-equilibration. The flow rate is set at 0.3 mL/min with an injection volume of 5-10 μL.

  • Mass Spectrometry Detection: Triple quadrupole mass spectrometer operated in both positive and negative electrospray ionization (ESI) modes with switching to comprehensively cover diverse metabolite classes. Key MS parameters include: source temperature 150°C, desolvation temperature 500°C, cone gas flow 50 L/hour, desolvation gas flow 1000 L/hour, capillary voltage 3.0 kV (positive) and 2.5 kV (negative). Data acquisition is performed using multiple reaction monitoring (MRM) with optimized transitions and collision energies for each target metabolite.

Targeted Metabolite Panel for Pyrimidine Metabolism Analysis

The targeted metabolomics panel focuses specifically on metabolites involved in pyrimidine biosynthesis and related pathways:

Table 2: Key Metabolites for Monitoring Pyrimidine Metabolism in PDAC Models

Metabolite Class Specific Analytes Biological Significance
De Novo Pathway Intermediates Carbamoyl phosphate, dihydroorotate, orotate Early pathway intermediates before DHODH step
Pyrimidine Nucleotides UTP, CTP, ATP, GTP Terminal products reflecting pool status
Pyrimidine Nucleosides Uridine, cytidine Salvage pathway substrates
Salvage Pathway Metabolites Uracil, thymine, deoxyuridine Alternative pyrimidine sources
Potential Biomarkers N-acetylneuraminic acid Identified as marker of DHODH inhibitor efficacy
Energy Charge Indicators ATP/ADP/AMP ratios, NAD+/NADH Cellular energy status

Experimental Protocols for this compound Mechanism Elucidation

Cell Culture and Treatment Protocols
  • Cell Line Maintenance: C57BL/6J-congenic LSL-KrasG12D/+;LSL-Trp53R172H/+;Pdx-1-Cre (KPC) tumor-derived pancreatic cancer cell lines (KPC 1245 and KPC 1199) and S2–013 human PDAC cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 50 IU/mL penicillin, 50 μg/mL streptomycin, and 10% fetal bovine serum (FBS). Cells are maintained at 37°C in a humidified incubator with 5% CO₂ and passaged upon reaching 70-80% confluency by washing with phosphate-buffered saline (PBS) before adding 0.25% trypsin and replating at 25% confluency. For experiments investigating nucleoside salvage, dialyzed FBS is used to remove exogenous nucleosides that would otherwise confound results, with depletion confirmed by LC-MS/MS analysis.

  • Compound Treatment for Metabolomics: Cells are seeded in 6-well plates at a density of 2×10⁵ cells per well and allowed to adhere for 24 hours. Treatments are applied as follows: vehicle control (DMSO, 0.1% final concentration), BQ alone (25 μM), this compound alone (100 nM), and the combination of BQ (25 μM) + this compound (100 nM). After 24 hours of treatment, cells are rapidly washed with ice-cold PBS and metabolically quenched using liquid nitrogen. For time-course experiments, treatments are applied for 6, 12, 24, and 48 hours to capture dynamic metabolic changes.

Metabolite Extraction Methodology

Comprehensive metabolite extraction is critical for accurate assessment of pyrimidine metabolism:

  • Cell Harvesting and Quenching: Culture medium is rapidly removed, and cells are immediately washed with 2 mL of ice-cold 0.9% sodium chloride solution. Metabolic quenching is performed by adding 1 mL of 80% methanol (pre-chilled to -80°C) directly to the cells. Plates are then placed on dry ice or in a -80°C freezer for 15 minutes to ensure complete cessation of metabolic activity.

  • Metabolite Extraction: Cells are scraped in the quenching solution and transferred to pre-chilled microcentrifuge tubes. The extract is subjected to three freeze-thaw cycles (liquid nitrogen/37°C water bath) to ensure complete metabolite extraction. Internal standards (including isotopically labeled uridine-¹³C₉, UMP-¹⁵N₂, and ATP-¹³C₁₀) are added at this stage to correct for extraction efficiency and matrix effects. Samples are then centrifuged at 16,000 × g for 15 minutes at 4°C to remove precipitated proteins and cellular debris. The supernatant is transferred to fresh tubes and evaporated to dryness under a gentle nitrogen stream. Dried extracts are reconstituted in 100 μL of LC-MS compatible solvent (water:methanol, 95:5, v/v) and centrifuged again at 16,000 × g for 10 minutes before transferring to LC-MS vials for analysis.

LC-MS Analysis Conditions
  • Chromatographic Separation: The analytical column is maintained at 40°C, and samples are kept at 4°C in the autosampler during the analysis. The injection volume is optimized to 5 μL to balance sensitivity with matrix effects. Quality control (QC) samples are prepared by pooling equal volumes from all experimental samples and are injected at regular intervals (every 6-8 samples) throughout the analytical sequence to monitor instrument performance and stability.

  • Mass Spectrometric Detection: The mass spectrometer is operated with an electrospray ionization source in both positive and negative ionization modes with rapid switching to comprehensively cover the targeted metabolite panel. Instrument calibration is performed using reference standards prior to each analytical batch. Data acquisition is performed using scheduled multiple reaction monitoring (MRM) with specific time windows optimized for each metabolite based on its retention time. Source parameters are optimized using standard compounds to maximize sensitivity for nucleotide detection, with particular attention to the labile phosphate-containing metabolites that can undergo in-source fragmentation.

Data Processing and Integration Workflow

Raw Data Processing and Quality Assessment

The processing of raw LC-MS/MS data follows a structured workflow to ensure data quality and reliability:

  • Feature Detection and Integration: Raw data files are imported into specialized metabolomics processing software (such as Skyline, XCMS, or vendor-specific software). Peak detection is performed using algorithms with parameters optimized for the expected peak width and shape (typically 5-15 second peak width). Peak integration is carefully reviewed, with manual inspection and correction as needed to ensure accurate quantification. Integrated peak areas are normalized to corresponding internal standards to account for instrument variability and matrix effects.

  • Quality Control Metrics: System suitability is verified by monitoring retention time stability (RSD < 1%), peak area reproducibility in QC samples (RSD < 15% for most metabolites), and signal-to-noise ratios (>10 for lower limit of quantification). Batch effects are corrected using statistical methods if necessary, with QC-based normalization approaches such as LOESS signal correction applied to compensate for instrumental drift over time.

Statistical Analysis and Data Integration

Processed data undergoes comprehensive statistical analysis to identify significant metabolic changes:

  • Multivariate Statistical Analysis: Principal component analysis (PCA) is performed to assess overall data quality and identify potential outliers. Orthogonal projections to latent structures (OPLS) models are then used to maximize separation between treatment groups and identify metabolites contributing most significantly to the observed differences.

  • Univariate Statistical Analysis: Student's t-tests (with false discovery rate correction for multiple comparisons) or ANOVA (for multi-group comparisons) are applied to identify individual metabolites that show statistically significant changes between treatment conditions. Fold-change thresholds (typically >1.5 or <0.67) are applied in combination with statistical significance (q-value < 0.05) to identify biologically relevant changes.

  • Pathway Analysis: Significantly altered metabolites are mapped to biochemical pathways using databases such as KEGG and MetaCyc. Metabolite set enrichment analysis (MSEA) is performed to identify pathways significantly perturbed by the treatments, with particular focus on pyrimidine metabolism, amino sugar metabolism, and related pathways.

Metabolic Pathway Integration and Visualization

The mechanistic insights from the combined pharmacological and metabolomic approach reveal how this compound overcomes resistance to DHODH inhibition through coordinated blockade of both de novo and salvage pyrimidine synthesis pathways. The following diagram illustrates this integrated metabolic relationship:

pyrimidine_metabolism Pyrimidine Metabolism: DHODH and ENT1 Inhibition cluster_de_novo De Novo Pyrimidine Synthesis cluster_salvage Nucleoside Salvage Pathway Gln_HCO3 Gln_HCO3 Carbamoyl_P Carbamoyl_P Gln_HCO3->Carbamoyl_P CPS2 Dihydroorotate Dihydroorotate Carbamoyl_P->Dihydroorotate DHODH Orotate Orotate Dihydroorotate->Orotate DHODH (BQ Target) UMP UMP Orotate->UMP UDP UDP UMP->UDP UMP->UDP UTP UTP UDP->UTP UDP->UTP CTP CTP UTP->CTP UTP->CTP RNA_DNA RNA_DNA CTP->RNA_DNA Nucleotide Incorporation Pyrimidine_Depletion Pyrimidine Depletion & Cell Death CTP->Pyrimidine_Depletion Ext_Uridine Extracellular Uridine Int_Uridine Intracellular Uridine Ext_Uridine->Int_Uridine ENT1 Transport (this compound Target) Int_Uridine->UMP UK BQ Brequinar (DHODH Inhibitor) BQ->Dihydroorotate Inhibits CNX774 This compound (ENT1 Inhibitor) CNX774->Ext_Uridine Inhibits

The experimental workflow for elucidating this mechanism integrates cell biology, molecular pharmacology, and metabolomics approaches, as visualized in the following comprehensive protocol:

experimental_workflow Experimental Workflow for this compound Mechanism Elucidation Cell_Culture Cell Culture (Pancreatic Cancer Cell Lines) Treatment Compound Treatment (BQ, this compound, Combination) Cell_Culture->Treatment Viability_Assay Cell Viability Assessment (CellTiter-Glo Luminescence) Treatment->Viability_Assay Metabolite_Extraction Metabolite Extraction (80% Methanol, Internal Standards) Treatment->Metabolite_Extraction Statistical_Analysis Statistical Analysis (PCA, OPLS, t-tests) Viability_Assay->Statistical_Analysis Hit_Identification Synergy Identification Viability_Assay->Hit_Identification LC_MS_Analysis LC-MS/MS Analysis (MRM Quantification) Metabolite_Extraction->LC_MS_Analysis Data_Processing Data Processing (Peak Integration, Normalization) LC_MS_Analysis->Data_Processing Data_Processing->Statistical_Analysis Mechanism_Validation Mechanistic Validation (CRISPR, Transport Assays) Statistical_Analysis->Mechanism_Validation Metabolic_Profiling Differential Metabolite Detection Statistical_Analysis->Metabolic_Profiling Mechanism_Validation->Statistical_Analysis Target_Elucidation ENT1 Identification Mechanism_Validation->Target_Elucidation Hit_Identification->Metabolite_Extraction Proceed to Mechanism Metabolic_Profiling->Mechanism_Validation

Therapeutic Implications and Translational Applications

The integration of this compound with BQ represents a promising therapeutic strategy for pancreatic cancer through coordinated targeting of complementary pyrimidine biosynthesis pathways. The mechanistic insights gained through LC-MS/MS metabolomics provide both immediate applications and future directions:

  • Biomarker Development: The identification of N-acetylneuraminic acid accumulation as a potential marker of DHODH inhibitor efficacy provides a valuable pharmacodynamic biomarker for future clinical development. This and other metabolomic signatures can be used to monitor target engagement and patient response in clinical settings, potentially enabling patient stratification and dose optimization.

  • Therapeutic Synergy Validation: In an aggressive, immunocompetent pancreatic cancer mouse model, combined targeting of DHODH and ENT1 dramatically suppressed tumor growth and prolonged mouse survival, providing strong in vivo proof of concept for this combination strategy. The metabolomic approaches described in these application notes can be directly applied to translational studies to confirm that the same metabolic effects observed in cell lines occur in vivo.

  • Broader Therapeutic Applications: While this work focused on pancreatic cancer, the fundamental principle of dual targeting de novo and salvage pyrimidine synthesis may have applications across multiple cancer types. The experimental protocols outlined here provide a roadmap for evaluating this combination strategy in other malignancies where pyrimidine metabolism represents a vulnerability.

The comprehensive integration of LC-MS/MS metabolomics with functional genomics and molecular pharmacology provides a powerful framework for elucidating complex mechanisms of drug action and resistance, enabling the development of more effective combination therapies for challenging malignancies like pancreatic cancer.

CNX-774 Solubility and Stock Preparation

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the fundamental solubility data for CNX-774 to help you prepare your stock solutions correctly.

Solvent Solubility Storage & Stability

| DMSO | ≥ 45 mg/mL (90.09 mM) [1] 100 mg/mL (200.2 mM) [2] | Store at -20°C or -80°C. For long-term storage, aliquot to avoid repeated freeze-thaw cycles. Solutions are stable for at least 1 year at -20°C and 2 years at -80°C [1]. | | Ethanol | 2 mg/mL [2] | | | Water | Insoluble [2] | |

Key Protocols for Stock Solution Preparation:

  • Preparation in DMSO: Calculate the volume needed to achieve your desired concentration. For example, to make a 10 mM stock solution, dissolve 5 mg of this compound in 1.0 mL of fresh, anhydrous DMSO [1]. Using moisture-absorbed (old) DMSO can significantly reduce solubility [2].
  • Preparation for Animal Studies: For in vivo administration (e.g., in mice), a homogeneous suspension can be prepared. For a 5 mg/mL working concentration, add 5 mg of this compound to 1 mL of CMC-Na solution and mix thoroughly until a uniform suspension is achieved [2].

Critical Experimental Considerations

  • DMSO Final Concentration: When adding this compound stock solution to cell cultures, the final concentration of DMSO in the culture medium must be kept below 0.1% to avoid cytotoxic effects and significant off-target perturbations in cellular signaling networks [3] [4].
  • ENT1 Off-Target Effect: Be aware that this compound has a documented off-target effect. It inhibits Equilibrative Nucleoside Transporter 1 (ENT1) independently of its BTK inhibition [5] [6]. This is crucial for interpreting results, especially in studies related to nucleotide metabolism and drug resistance.

Troubleshooting Common Issues

Problem: Precipitation occurs when diluting the DMSO stock into aqueous buffer.

  • Solution: Ensure you are adding the DMSO stock solution drop-wise to the buffer or cell culture medium while gently vortexing or pipetting. Avoid adding the aqueous solution to the DMSO stock, as this can shock the compound and cause it to precipitate.

Problem: Unexpected cellular effects in my experiment.

  • Solution: Include appropriate controls, including a vehicle control (DMSO at the same final concentration as your treatment groups) to distinguish the effects of this compound from potential effects of the solvent itself [3] [4]. Also, consider whether the ENT1 inhibitory activity of this compound could be contributing to the observed phenotype [5].

Understanding the Dual Mechanism of Action

Recent peer-reviewed research has revealed that this compound possesses a significant secondary mechanism beyond its intended BTK inhibition. The diagram below illustrates these two pathways.

G CNX774 This compound BTK BTK Inhibition CNX774->BTK  Primary Target ENT1 ENT1 Inhibition CNX774->ENT1  Off-Target Salvage Nucleoside Salvage Pathway ENT1->Salvage  Disrupts Synergy Sensitizes to DHODH Inhibitors (e.g., Brequinar) ENT1->Synergy Uridine Extracellular Uridine Uridine->ENT1  Blocked Resistance BQ Resistance Salvage->Resistance

This diagram shows the dual action of this compound. It covalently inhibits its primary target, BTK, while also blocking the ENT1 transporter. Blocking ENT1 prevents the uptake of extracellular uridine, shutting down a key salvage pathway for pyrimidine nucleotide synthesis. This mechanism can overcome resistance to DHODH inhibitors like Brequinar in cancer models, such as pancreatic cancer [5] [6].

Frequently Asked Questions (FAQs)

Q1: What is the highest stock concentration of this compound I can prepare in DMSO? You can prepare stock concentrations as high as 100 mg/mL (200.2 mM) in fresh, anhydrous DMSO. However, for most applications, a 10 mM stock is standard and easier for subsequent dilutions [2] [1].

Q2: My cell viability is low after this compound treatment. What should I check? First, verify that the final concentration of DMSO in your culture medium is 0.1% or lower. High DMSO concentrations are toxic to cells [3] [4]. Second, perform a dose-response curve to ensure you are not using a supra-pharmacological concentration of this compound.

Q3: The experimental results with this compound are inconsistent with a pure BTK inhibitor. Why? This is likely due to its off-target inhibition of ENT1. This activity can sensitize cells to DHODH inhibitors by blocking pyrimidine salvage. If your study involves nucleotide metabolism, this mechanism may be a contributing factor that requires consideration [5].

References

CNX 774 storage conditions stability

Author: Smolecule Technical Support Team. Date: February 2026

Storage & Handling Conditions

The table below summarizes the key storage and handling information for CNX-774 as provided by the manufacturer [1].

Parameter Specification
Recommended Storage Store at -20°C (powder form) [1].
Form Solid powder [1].
Appearance Light yellow to yellow powder [2].
Solubility Soluble in DMSO [2].
Handling Precautions Avoid inhalation, contact with eyes and skin. Avoid dust and aerosol formation. Use only in areas with appropriate exhaust ventilation [1].

Safety & Disposal

When handling this compound, adhere to the following safety protocols:

  • Personal Protective Equipment (PPE): Use safety goggles, protective gloves, and impervious clothing [1].
  • Hazard Statements: The compound is harmful if swallowed (H302) and very toxic to aquatic life with long-lasting effects (H410) [1].
  • First Aid: For eye contact, flush immediately with large amounts of water and call a physician. If swallowed, wash out the mouth and call a physician, but do not induce vomiting [1].
  • Spill Management: Absorb spillage with a liquid-binding material (e.g., diatomite). Decontaminate surfaces and equipment by scrubbing with alcohol. Collect and dispose of all contaminated material according to local regulations [1].
  • Disposal: Dispose of contents and the container at an approved waste disposal plant [1].

Research Applications & Experimental Protocols

Originally developed as a Bruton's Tyrosine Kinase (BTK) inhibitor, recent peer-reviewed research has uncovered that this compound's primary research utility stems from its potent inhibition of Equilibrative Nucleoside Transporter 1 (ENT1) [3] [4]. This mechanism is key to overcoming resistance to Dihydroorotate dehydrogenase (DHODH) inhibitors in pancreatic cancer models.

Mechanism of Action Diagram

The following diagram illustrates the dual mechanisms of this compound and how its combination with a DHODH inhibitor (like Brequinar) induces pyrimidine starvation in cancer cells [3] [4].

G cluster_de_novo De Novo Synthesis Pathway cluster_salvage Salvage Pathway Uridine Uridine ENT1 ENT1 Transporter Uridine->ENT1 CNX774 This compound CNX774->ENT1 Inhibits Brequinar Brequinar (BQ) DHODH DHODH Enzyme Brequinar->DHODH Inhibits PyrimidinePools Pyrimidine Nucleotide Pools DHODH->PyrimidinePools Synthesis ENT1->PyrimidinePools Uptake

Detailed Experimental Protocol

The following methodology is adapted from the research that identified this compound's synergy with Brequinar (BQ) [3].

  • 1. Cell Seeding: Seed pancreatic cancer cells (e.g., S2-013) in 96-well plates at a density of 2x10³ cells per well. Allow cells to equilibrate overnight in standard culture conditions (37°C, 5% CO₂).
  • 2. Drug Treatment: The next day, treat the cells with the designated compounds.
    • Prepare a solution of This compound in DMSO. In the screening study, a concentration of 100 nM was used for initial discovery [3].
    • Prepare a solution of Brequinar (BQ). A concentration of 25 µM was used in the combination screen [3].
    • Include control wells with vehicle (DMSO) only.
  • 3. Incubation: Incubate the cells with the drug treatments for 72 hours.
  • 4. Viability Assessment: After incubation, measure cell viability using a luminescence-based ATP quantitation assay (e.g., CellTiter-Glo), following the manufacturer's instructions. Luminescence values are normalized to the vehicle-treated control to calculate percent viability [3].
  • 5. Data Analysis: Analyze the data to determine synergy. The original study calculated a score for each compound by dividing the viability under the "BQ + this compound" condition by the viability under the "vehicle + this compound" condition, with lower scores indicating higher synergy [3]. Further validation involves generating dose-response curves and calculating the Area Under the Curve (AUC).

Frequently Asked Questions

Q1: What is the molecular formula and weight of this compound? A1: The molecular formula is C₂₆H₂₂FN₇O₃, and its molecular weight is 499.5 g/mol [1] [2].

Q2: Is this compound stable in solution? A2: The search results do not specify the stability of this compound in solution. The manufacturer's SDS only provides storage guidance for the powder form. It is a best practice in research to prepare fresh solutions in DMSO for each experiment and avoid multiple freeze-thaw cycles.

Q3: What is the primary research use of this compound based on recent findings? A3: While initially characterized as a BTK inhibitor, recent studies highlight its potent role as an ENT1 inhibitor. It is primarily used in research to block nucleoside salvage pathways, making cancer cells more vulnerable to DHODH inhibition and inducing pyrimidine nucleotide depletion [3] [4].

References

overcoming CNX 774 off target effects

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Q1: What is the main off-target effect of CNX-774?

    • A: The principal off-target effect is the potent inhibition of ENT1 (SLC29A1) [1] [2]. While this compound was developed as a Bruton's Tyrosine Kinase (BTK) inhibitor, its synergistic activity with the DHODH inhibitor Brequinar (BQ) in pancreatic cancer models is entirely independent of BTK inhibition. Instead, it occurs through the blockade of ENT1, which prevents the cellular uptake of extracellular uridine [3] [2].
  • Q2: How does ENT1 blockade create a therapeutic opportunity?

    • A: ENT1 blockade shuts down the nucleoside salvage pathway [1] [2]. Many cancers resist DHODH inhibition (which blocks the de novo pyrimidine synthesis pathway) by importing uridine from the environment via ENT1 to replenish their pyrimidine pools. By co-inhibiting both DHODH and ENT1, you simultaneously block the two major pathways for pyrimidine synthesis, leading to profound pyrimidine nucleotide depletion and synergistic cancer cell death [1] [3] [2].
  • Q3: How can I confirm that this compound's effect is due to ENT1 inhibition in my experiments?

    • A: You can perform a rescue experiment with uridine. If the cytotoxic synergy between this compound and BQ is due to ENT1 blockade, then supplementing the culture media with excess uridine should abrogate the synergistic effect by providing an alternative pyrimidine source that bypasses the ENT1 transporter [4].
  • Q4: Are there specific markers for monitoring the efficacy of this combination therapy?

    • A: Yes, research has identified N-acetylneuraminic acid accumulation as a potential marker of therapeutic efficacy upon DHODH inhibition [3]. Furthermore, the combination leads to direct and measurable depletion of intracellular pyrimidine nucleotides like UTP and CTP, which can be quantified via LC-MS/MS metabolomics [1] [5].

Experimental Troubleshooting Guide

The following workflow outlines the key experiments to characterize the this compound and Brequinar combination. The core mechanism and validation steps are summarized in the diagram below.

G cluster_0 Key Validation Step Start Start: BQ+this compound Synergy Observed Step1 Uridine Rescue Test Start->Step1 Hypothesis: ENT1 Blockade Step2 Genetic ENT1 Knockout Step1->Step2 Rescue implies ENT1 role Step3 Metabolomic Analysis Step2->Step3 Validate on-target metabolic effect Step4 Viability & Phenotypic Assays Step3->Step4 Correlate with cell death Result Confirmed ENT1-mediated Synergy Step4->Result KeyStep Uridine Rescue is Critical Step

Confirm ENT1-Mediated Synergy

Objective: Verify that the synergistic cell death from this compound and Brequinar (BQ) is due to the inhibition of ENT1 and the blockade of nucleoside salvage.

  • 1.1. Uridine Rescue Assay

    • Protocol:
      • Seed BQ-resistant pancreatic cancer cells (e.g., S2-013) in 96-well plates.
      • Treat with a matrix of drug concentrations: BQ (e.g., 0-50 µM) and this compound (e.g., 0-100 nM).
      • In a parallel set of wells, supplement the culture media with uridine (e.g., 10-50 µM).
      • After 72 hours, measure cell viability using a CellTiter-Glo luminescent assay.
    • Expected Result: The synergistic loss of viability caused by BQ+this compound should be significantly reversed in the uridine-supplemented wells. This confirms that the synergy is dependent on pyrimidine starvation, which can be bypassed if uridine is available [2] [4].
  • 1.2. Genetic Knockout of ENT1

    • Protocol:
      • Use lentiviral vectors encoding Cas9 and sgRNAs targeting the SLC29A1 (ENT1) gene to generate stable ENT1-knockout (KO) cell lines.
      • Isolate single-cell clones and validate the knockout by Sanger sequencing of the targeted genomic region.
      • Perform dose-response viability assays with BQ on both ENT1-KO and non-targeting control (sgNT) cells.
    • Expected Result: ENT1-KO cells should display profound sensitization to BQ monotherapy, mimicking the effect of adding this compound to the wild-type cells. This provides genetic evidence that ENT1 loss is the mechanism of synergy [1] [2].
Profile the Metabolomic Response

Objective: Quantitatively measure the on-target metabolic effects of the drug combination.

  • Protocol:
    • Treat cells (e.g., PaTu-8988T) with DMSO (vehicle), BQ alone, this compound alone, and the BQ+this compound combination for 24 hours.
    • Extract metabolites using a methanol/acetonitrile/water solvent system.
    • Analyze the extracts using LC-MS/MS to quantify pyrimidine pathway metabolites.
  • Key Metabolites to Monitor:
    • Precursors: Dihydroorotate (should accumulate with BQ treatment).
    • Nucleotides: UTP, CTP, dTTP (should be depleted, with the greatest effect in the combination).
    • Salvage Metabolites: Uridine (may increase with long-term BQ treatment as a compensatory mechanism) [5].
  • Expected Result: The combination treatment should show the most severe depletion of all pyrimidine nucleotides, confirming dual blockade of de novo and salvage synthesis [1] [5].
Assess Phenotypic and Viability Endpoints

The table below summarizes key assays for evaluating the combination's effects.

Assay Methodology Key Parameters & Measurements Experimental Readout
Cell Viability CellTiter-Glo luminescent assay [2] Luminescence (ATP quantitation); Dose-response curves; Synergy scores (e.g., Bliss model) Synergistic loss of viability in combination treatment
Proliferation Live-cell imaging (e.g., Nexcelom Celigo) [2] Cell count over time; Brightfield images for morphology Profound inhibition of proliferation & morphological changes
*In Vivo* Efficacy Orthotopic, immunocompetent PDAC mouse model [1] [2] Tumor volume/weight; Mouse survival Significant tumor growth suppression and prolonged survival with BQ+this compound vs. monotherapies

Research Implications and Future Directions

The discovery that this compound's "off-target" effect is actually its therapeutic mechanism opens several promising research avenues:

  • Reframing the Target: this compound can now be characterized and utilized as a novel ENT1 inhibitor for cancer therapy, especially in combination with DHODH inhibitors like Brequinar [1] [2].
  • Biomarker Development: The identified accumulation of N-acetylneuraminic acid could be developed into a pharmacodynamic biomarker to monitor patient response in future clinical trials [3].
  • Exploring Rational Combinations: Research indicates DHODH inhibition also enhances cancer cell antigen presentation [4] and sensitizes cells to BCL-XL inhibition [5]. This suggests potential for triple-combination strategies (e.g., DHODHi + ENT1i + Immunotherapy) to further improve anti-tumor efficacy.

References

optimizing CNX 774 brequinar dosing schedule

Author: Smolecule Technical Support Team. Date: February 2026

DHODH Inhibitors: Key Experimental Data

The table below summarizes quantitative data from recent studies on Brequinar (BQ) in pancreatic ductal adenocarcinoma (PDAC) models [1].

Parameter Cell Line/Model Experimental Context Value or Outcome
IC50 Range (BQ) Panel of human/murine PDAC cells In vitro sensitivity 0.5 - 5 μM [1]
Effective In Vitro Doses (BQ) PaTu-8988T, PaTu-8902 Acute (24h) & long-term (7-day) treatment 0.5 μM (low), 5 μM (high) [1]
Synergistic Combination PDAC cells, patient-derived organoids, mouse models DHODHi + BCL-XL inhibition/degradation Significant apoptosis & tumor growth inhibition [1]
Key Resistance Mechanism Multiple cancer cell lines Activation of salvage pathway Upregulation of nucleoside importers (e.g., SLC29A1) [1]
Functional Consequence CFPAC-1, B16F10 cells 2-week BQ treatment Increased cell surface MHC-I expression [2] [3]

Detailed Experimental Protocols

Here are methodologies for key experiments cited in the research.

Protocol 1: Evaluating DHODH Inhibitor Efficacy & Resistance In Vitro

This protocol is adapted from studies investigating the metabolic and proteomic adaptation to DHODH inhibition [1].

  • Cell Culture & Treatment:

    • Seed pancreatic cancer cell lines (e.g., PaTu-8988T, CFPAC-1) in appropriate culture plates.
    • Treat cells with a dose range of Brequinar (e.g., 0.1 μM to 10 μM) for acute (24-hour) or long-term (7-day) exposure. Include a DMSO vehicle control.
  • Viability & Proliferation Assay (IC50):

    • After treatment, assess cell viability using standard assays (e.g., MTT, CellTiter-Glo).
    • Plot dose-response curves to calculate the half-maximal inhibitory concentration (IC50).
  • Metabolomic Profiling (LC-MS/MS):

    • Sample Collection: Harvest cells and extract metabolites.
    • Analysis: Perform targeted Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
    • Key Metabolites to Monitor:
      • Accumulation: Dihydroorotate, N-Carbamoyl-Aspartate (confirms on-target DHODH inhibition).
      • Depletion: UTP, CTP, dTTP (confirms pyrimidine nucleotide depletion).
      • Compensation: Uridine, Uracil (indicates salvage pathway activation).
  • Proteomic Analysis (Optional):

    • Use multiplexed isobaric tag-based quantitative mass spectrometry to profile global protein expression changes after long-term BQ treatment.
Protocol 2: Testing Synergistic Combination with BCL-XL Inhibition

This protocol is based on the finding that DHODH inhibition sensitizes cells to BCL-XL targeting [1].

  • Cell Seeding & Co-Treatment:

    • Seed PDAC cells or patient-derived organoids.
    • Treat with either vehicle, Brequinar alone, a BCL-XL inhibitor (e.g., A-1331852) or degrader (e.g., DT2216) alone, and the combination of both drugs.
  • Apoptosis Assay:

    • After 24-48 hours of treatment, quantify apoptosis using flow cytometry with Annexin V/propidium iodide staining.
    • Expected Outcome: The combination therapy should show a synergistic increase in apoptotic cells compared to either single agent.
  • In Vivo Validation (Mouse Model):

    • Implant PDAC cells subcutaneously in immunodeficient mice.
    • Once tumors are established, randomize mice into treatment groups: Vehicle control, Brequinar alone, BCL-XL degrader (DT2216) alone, and the combination.
    • Monitor tumor volume and body weight regularly. The combination should result in significant tumor growth inhibition without excessive toxicity.

Mechanism of Action & Combination Strategy

The following diagram illustrates the key cellular mechanisms of DHODH inhibition and the rational combination strategy based on the integrated research findings [1] [2] [4].

dhodd_mechanism cluster_pathway De Novo Pyrimidine Biosynthesis cluster_mito Mitochondrion cluster_resistance Resistance & Vulnerabilities Aspartate Aspartate DHO DHO Aspartate->DHO DHODH DHODH DHO->DHODH OA OA Pyrimidines Pyrimidines OA->Pyrimidines BCLXL BCL-XL (Anti-apoptotic) Pyrimidines->BCLXL Supports DHODH->OA MitoQ CoQ Pool (Oxidized) DHODH->MitoQ Reduces BQ BQ BQ->DHODH MHC_I MHC-I Upregulation BQ->MHC_I Induces Apoptosis Apoptosis BQ->Apoptosis Sensitizes CNX774 CNX774 Salvage Salvage CNX774->Salvage Blocks MitoQH2 CoQ Pool (Reduced) MitoQ->MitoQH2 Redox Coupling ETC Electron Transport Chain MitoQH2->ETC BCLXL->Apoptosis Inhibits BCLXLi BCL-XLi (A-1331852) BCLXLi->BCLXL Inhibits BCLXLd BCL-XL Degrader (DT2216) BCLXLd->BCLXL Degrades

Frequently Asked Questions

  • What is the primary mechanism of resistance to Brequinar? The main compensatory mechanism is the activation of the nucleoside salvage pathway. Cells upregulate nucleoside importers (like SLC29A1) to scavenge extracellular uridine, bypassing the blocked de novo synthesis to replenish their pyrimidine pools [1].

  • Does DHODH inhibition have immunomodulatory effects? Yes. DHODH inhibition by Brequinar or teriflunomide robustly upregulates the antigen presentation pathway (APP), increasing cell surface MHC-I expression. This can enhance T-cell recognition of cancer cells and provides a rationale for combination with immune checkpoint blockade [2] [3].

  • Is there a synergistic combination strategy for DHODH inhibitors? Integrated genetic screens revealed that DHODH inhibition alters the apoptotic proteome, creating a specific vulnerability to BCL-XL inhibition. Co-targeting DHODH and BCL-XL with drugs like Brequinar and DT2216 (a BCL-XL degrader) shows synergistic tumor growth inhibition in preclinical models [1].

  • What is the role of CNX-774? this compound is an investigational compound that blocks the ENT1 nucleoside transporter. Its primary proposed role is to overcome resistance to DHODH inhibition by preventing the salvage of extracellular uridine, thereby forcing cancer cells to rely on the blocked de novo pathway [4].

Key Considerations for Your Research

  • Cell Line Variation: Sensitivity to DHODH inhibitors varies significantly between cell lines. Always begin with an IC50 determination for your specific models [1].
  • Salvage Pathway Activity: The efficacy of single-agent DHODH inhibition is highly dependent on the activity of the salvage pathway in your experimental system. Using culture media containing nucleosides (like uridine) can completely rescue the effects of DHODH inhibition and should be avoided unless that is the goal of the experiment [2].
  • Combination Potential: Given the limited monotherapy efficacy in clinical trials, the most promising paths forward are rational combinations, such as with BCL-XL inhibitors or immunotherapy [1] [2].

References

CNX 774 uridine rescue experiment troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

Q1: Why does CNX774 overcome resistance to DHODH inhibitors like Brequinar?

The synergy between CNX-774 and Brequinar (a DHODH inhibitor) is not due to BTK inhibition. Mechanistic studies reveal that this compound is an effective inhibitor of Equilibrative Nucleoside Transporter 1 (ENT1, encoded by SLC29A1) [1] [2].

  • Mechanism: DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway. Resistant cancer cells bypass its inhibition by importing extracellular uridine via ENT1 and using the nucleoside salvage pathway to generate pyrimidine nucleotides [1] [2].
  • This compound's Role: By blocking ENT1, this compound cuts off this salvage route. When combined with DHODH inhibition, it leads to profound pyrimidine nucleotide depletion and loss of cell viability, overcoming the resistance [1] [2].

The table below summarizes the roles of the key players:

Component Role/Function Effect of Inhibition
DHODH Enzyme in de novo pyrimidine synthesis pathway [3] Depletes intracellular pyrimidine nucleotide pools (UTP, CTP) [1]
ENT1 (SLC29A1) Imports extracellular uridine [1] [2] Blocks nucleoside salvage pathway, preventing resistance to DHODH inhibitors [1] [2]
Uridine Nucleoside for salvage pathway Exogenous uridine rescues cell viability & reverses pyrimidine depletion caused by DHODH inhibition [3]

Q2: How can I confirm the on-target effect of a DHODH inhibitor in my experiment?

A uridine rescue experiment is a standard method to confirm that observed cellular effects are specifically due to pyrimidine nucleotide depletion caused by DHODH inhibition.

  • Protocol Outline:
    • Cell Treatment: Set up your experiment with DHODH inhibitor (e.g., Brequinar) treatment conditions.
    • Uridine Supplementation: Co-treat cells with the DHODH inhibitor and exogenous uridine (typically at 100 µM) [3].
    • Assessment: Measure your endpoints (e.g., cell viability, apoptosis, pyrimidine levels via LC-MS/MS).
  • Expected Results: If the effects of the DHODH inhibitor are on-target, the addition of uridine should significantly rescue cell viability and prevent the depletion of pyrimidine nucleotides by replenishing them via the salvage pathway [3]. Furthermore, uridine supplementation has been shown to block the upregulation of antigen presentation pathway genes induced by DHODH inhibition [3].

Q3: What is a key control experiment when studying this compound with Brequinar?

A crucial control is to use a validated ENT1 inhibitor, such as NBMPR (S-(nitrobenzyl)-6-thioinosine) [2].

  • Purpose: This control helps confirm that the sensitization effect of this compound to Brequinar is specifically due to ENT1 blockade and not other off-target effects. If NBMPR phenocopies the effect of this compound in your assay, it strengthens the conclusion that ENT1 inhibition is the key mechanism [2].

Experimental Pathway & Workflow

For clarity in your research and publications, the following diagram illustrates the mechanistic relationship and experimental workflow involving this compound and Brequinar.

G Pyrimidine nucleotide pools are maintained by two pathways. DHODH inhibitors block de novo synthesis, while ENT1 enables salvage from uridine. This compound blocks ENT1, preventing salvage and synergizing with DHODH inhibition. cluster_legend Key L_Inhibitor Inhibitor L_Enzyme Enzyme/Target L_Metabolite Metabolite L_Process Process Uridine_Ext Extracellular Uridine ENT1 ENT1 Transporter Uridine_Ext->ENT1 Import Uridine_Int Intracellular Uridine ENT1->Uridine_Int Salvage Nucleoside Salvage Pathway Uridine_Int->Salvage Pools Pyrimidine Nucleotide Pools (UTP, CTP) Salvage->Pools Replenishes Denovo De Novo Pyrimidine Synthesis DHODH DHODH Enzyme Denovo->DHODH DHODH->Pools Synthesizes Viability Cancer Cell Viability Pools->Viability Sustains CNX774 This compound CNX774->ENT1 Blocks Brequinar Brequinar (DHODHi) Brequinar->DHODH Blocks

Key Experimental Protocols

Here are detailed methodologies for key experiments cited in the literature.

1. Cell Viability Assay for Synergy Testing [2]

  • Cell Seeding: Seed pancreatic cancer cell lines (e.g., S2–013) in 96-well plates at a density of 2x10³ to 5x10³ cells per well and allow them to equilibrate overnight.
  • Compound Treatment: Treat cells with indicated concentrations of this compound, Brequinar, or the combination for 72 hours. A common screening concentration for this compound from the literature is 100 nM [2].
  • Viability Measurement: Assess cell viability using the CellTiter-Glo Luminescent Cell Viability Assay according to the manufacturer's instructions.
  • Data Analysis: Normalize luminescence values to vehicle-treated controls. Use software like Prism to fit dose-response curves and calculate the Area Under the Curve (AUC) to quantify synergy.

2. Confirming ENT1-Mediated Rescue with Uridine [3]

  • Treatment Groups: Establish the following conditions in your cell-based assay:
    • Vehicle control
    • DHODH inhibitor (e.g., Brequinar) alone
    • DHODH inhibitor + Uridine (100 µM)
    • Uridine alone (control for uridine effects)
  • Endpoint Analysis:
    • Cell Viability: Uridine should significantly rescue the cell death or growth suppression caused by the DHODH inhibitor [3].
    • Molecular Phenotype: Uridine supplementation should also abrogate the upregulation of antigen presentation pathway genes (e.g., MHC-I, TAP1) and cell surface MHC-I expression induced by DHODH inhibition [3].

References

CNX 774 whole blood stability testing

Author: Smolecule Technical Support Team. Date: February 2026

CNX-774 Overview

The table below summarizes the key characteristics of this compound identified in the search results.

Property Description
Primary Known Target Bruton's Tyrosine Kinase (BTK); irreversible covalent inhibitor [1] [2] [3].
Novelly Identified Target Equilibrative Nucleoside Transporter 1 (ENT1) [4] [5].
Reported IC₅₀ for BTK < 1 nM (in enzymatic assays) [2] [3].
Physico-chemical Properties Molecular Weight: 499.18-499.5 g/mol [1] [2]. LogP (XLogP): 3.04 [1].
Solubility (per vendor) 100 mg/mL in DMSO [2].

How to Proceed with Stability Testing

In the absence of a published protocol, you can establish a robust stability testing method by considering the following steps:

  • Consult Primary Suppliers: Directly contact the commercial suppliers of this compound (e.g., Selleck Chemicals, MedChem Express). Their technical support teams may have unpublished stability data or method recommendations for this specific compound.
  • Leverage General Principles: Develop a protocol based on standard practices for small molecule drug stability testing in biological matrices. Key steps would include:
    • Sample Preparation: Spike known concentrations of this compound into fresh, relevant whole blood (e.g., human, mouse).
    • Incubation Conditions: Incubate the samples at different temperatures (e.g., 4°C, room temperature) for various time points (e.g., 0, 1, 2, 4, 8, 24 hours) to mimic pre-processing conditions.
    • Stopping Reaction & Extraction: Immediately after each time point, stop the degradation process, typically by freezing samples at -80°C or by adding a stabilizing agent. Then, use a technique like protein precipitation or liquid-liquid extraction to isolate this compound from the blood matrix.
    • Analysis via LC-MS/MS: Use Liquid Chromatography with tandem Mass Spectrometry to quantify the remaining amount of this compound. The peak area at each time point is compared to the time-zero and calibrator samples to determine the percentage of the drug that remains stable.
  • Validate Your Method: Once a method is established, perform a full validation to ensure it is reliable, assessing parameters like accuracy, precision, and the stability of the drug under the specific conditions of your experiment.

Experimental Workflow for Stability Testing

The diagram below outlines a generalized workflow you can adapt for your this compound stability study.

Start Start: Prepare CNX-744 Spiked Whole Blood Samples Step1 Aliquot Samples for Each Time Point Start->Step1 Step2 Incubate at Target Temperatures Step1->Step2 Step3 At Each Time Point: Stop Reaction & Extract Step2->Step3 Step4 Analyze via LC-MS/MS Step3->Step4 Step5 Calculate % this compound Remaining Step4->Step5 End Generate Stability Profile Step5->End

References

CNX 774 plasma protein binding assessment

Author: Smolecule Technical Support Team. Date: February 2026

CNX-774 Compound Profile

The table below summarizes the available information on this compound.

Property Description
Primary Known Target Bruton Tyrosine Kinase (BTK) [1] [2]
Secondary Identified Target Equilibrative Nucleoside Transporter 1 (ENT1) [1] [3]
Reported BTK Inhibition (pIC₅₀) >9.0 (IC₅₀ <1 nM) [2]
Plasma Protein Binding Data Not found in search results

Standard Methods for Plasma Protein Binding Assessment

Although specific data for this compound is unavailable, the following established methods are used to determine plasma protein binding in drug development [4].

Method Principle Typical Conditions Key Advantages / Considerations
Equilibrium Dialysis Separates plasma (donor) and buffer (receiver) with a semi-permeable membrane; measures compound concentration in both chambers after equilibrium [4] [5]. 4-5 hours, 37°C, 5% CO₂ [4] [5]. Considered the gold standard; minimizes issues like volume shift and nonspecific binding [5].
Ultrafiltration Uses a centrifugal force to separate protein-bound compound from unbound compound in the filtrate through a molecular weight cutoff filter [4]. 15 mins, 37°C, 2,000 × g [4]. Rapid process. Potential for nonspecific binding to the filter device [4].
Ultracentrifugation Spins plasma at very high speeds to sediment proteins, allowing the unbound compound to remain in the supernatant [4]. 4 hours, 37°C, 223,000 × g [4]. No membranes or filters involved. Technically challenging and requires specialized equipment [4].

Here is a generalized workflow for a Plasma Protein Binding assay using the common Equilibrium Dialysis method:

cluster_stage1 Sample Preparation Start Start Experiment Prep Prepare Test System Start->Prep Incubate Incubate to Equilibrium Prep->Incubate Plasma Spike compound into pooled plasma (Donor) Buffer Add buffer to Receiver chamber Analyze LC-MS/MS Analysis Incubate->Analyze Calculate Calculate % Bound/Unbound Analyze->Calculate End Deliverables: % Bound, % Unbound, Concentration Dependence Calculate->End

Frequently Asked Questions

Q1: Why is measuring plasma protein binding so important for a drug like this compound? Plasma protein binding directly influences a drug's pharmacokinetics and pharmacodynamics [6] [4]. Only the unbound (free) drug fraction is available to distribute to tissues, interact with its target (like BTK or ENT1), and be cleared from the body [6] [4]. Accurate measurement is therefore imperative to understand the compound's true efficacy and safety [5].

Q2: The search results show this compound has high potency (IC₅₀ < 1 nM). How could its binding to plasma proteins affect its activity? A highly potent compound with strong plasma protein binding could have its efficacy significantly reduced in vivo. If a large fraction of the drug is bound to proteins, the free concentration available to reach cellular targets may be too low to produce a therapeutic effect, potentially explaining discrepancies between preclinical models and clinical outcomes [6].

Q3: What regulatory guidance exists for these studies? Cross-species assessment of plasma protein binding is an IND (Investigational New Drug) requirement and is detailed in the ICH M3(R2) guidance [4]. This means these data are mandatory for regulatory submissions to move a compound into human clinical trials.

Q4: I cannot find the plasma protein binding data for my compound. What should I do? As shown in the workflow above, the data must be generated experimentally. You can:

  • Perform the assay in-house if you have the expertise and equipment.
  • Contract the study to a specialized CRO (Contract Research Organization) that offers these services, as referenced in the search results [4] [5].

References

Side-by-Side Comparison: CNX-774 vs. Ibrutinib

Author: Smolecule Technical Support Team. Date: February 2026

The table below provides a structured overview of how these two inhibitors compare across several key parameters.

Feature CNX-774 Ibrutinib
Primary Target BTK (Irreversible inhibitor) [1] [2] BTK (Irreversible inhibitor) [1] [3]
Notable Off-Target Activity Equilibrative Nucleoside Transporter 1 (ENT1) [2] [4]. This activity is independent of its BTK inhibition and is a key mechanism in overcoming drug resistance in pancreatic cancer models. Interleukin-2-inducible T-cell kinase (ITK), and other off-targets associated with side effects like atrial fibrillation [5] [6].

| Key Experimental Findings | - Overcomes resistance to DHODH inhibition in pancreatic cancer by blocking uridine uptake via ENT1 [2] [4].

  • Inhibits TPA-induced breast cancer cell invasion and migration [7]. | - Directly induces apoptosis in malignant B-cells [1].
  • Modulates the tumor microenvironment by suppressing chemokine production from macrophages [3].
  • Associated with atrial-specific electrophysiological toxicity in model systems [5]. | | IC₅₀ for BTK | Information not explicitly available in the search results. | 0.5 nM [1] | | Stage of Development | Preclinical (as of the available literature) [1] [2] [7] | Approved for clinical use in several B-cell malignancies; phases II/III at time of cited source [1]. |

Detailed Experimental Data and Protocols

The compelling data for this compound's unique mechanism comes from well-defined experimental setups.

  • ENT1 Inhibition in Pancreatic Cancer Models: Researchers performed a kinase inhibitor screen to find compounds that sensitized pancreatic cancer cells to the DHODH inhibitor Brequinar (BQ). This compound was a top hit [2] [4].

    • Cell Viability Assay: BQ-resistant PDAC cell lines were treated with BQ alone, this compound alone, or in combination. Viability was assessed after 72 hours using a CellTiter-Glo luminescent assay [2].
    • Key Result: The combination of BQ and this compound led to a synergistic loss of cell viability and profound pyrimidine nucleotide depletion, whereas BQ monotherapy had only a modest effect [2].
    • Mechanistic Validation: Follow-up experiments confirmed that this effect was independent of BTK inhibition. Instead, this compound directly blocks ENT1, preventing the uptake of extracellular uridine, which cancer cells use to salvage pyrimidine nucleotides and resist DHODH inhibition [2] [4].
  • Inhibition of Breast Cancer Cell Invasion: Another study directly compared this compound and ibrutinib in breast cancer models [7].

    • Matrigel Invasion & Migration Assay: MCF-7 human breast cancer cells were pretreated with 10 µM of either this compound or ibrutinib for 1 hour, then stimulated with TPA to induce metastasis.
    • Key Result: Both BTK inhibitors at 10 µM significantly attenuated TPA-induced cell invasion and migration. The study concluded that they suppress metastasis by inhibiting the PLCγ2/PKCβ/NF-κB/AP-1 signaling pathway, leading to downregulation of Matrix Metalloproteinase-9 (MMP-9) [7].

Visualizing the Mechanisms of Action

The diagrams below illustrate the distinct signaling pathways and mechanisms through which this compound and Ibrutinib exert their effects.

Interpretation Guide for Researchers

  • This compound stands out as a multifaceted preclinical tool. Its BTK inhibitory function is effective in certain cancer models like breast cancer [7]. However, its potent and functionally distinct ENT1 blockade reveals a promising strategy for overcoming metabolic resistance in solid tumors, particularly pancreatic cancer, by co-targeting nucleotide biosynthesis pathways [2] [4].
  • Ibrutinib is a well-established BTK inhibitor whose efficacy is largely attributed to its direct action on the BCR signaling pathway in malignant B-cells and its significant immunomodulatory effects on the tumor microenvironment [1] [3]. Its off-target effects on ITK can be immunomodulatory but inhibition of other kinases like TEK is linked to clinical adverse effects [5].

It is important to note that This compound remains a preclinical compound, whereas ibrutinib is a clinically approved drug. Therefore, the data for this compound is derived from in vitro and animal models, while data for ibrutinib includes both preclinical and extensive clinical observations.

References

Mechanism of Action and Experimental Evidence

Author: Smolecule Technical Support Team. Date: February 2026

The therapeutic strategy involves targeting pyrimidine nucleotide synthesis, which is essential for cancer cell proliferation. Cells can produce pyrimidines through two main pathways: the de novo synthesis pathway (dependent on DHODH) and the salvage pathway (which can import pre-made nucleosides like uridine from the environment) [1] [2].

  • Resistance to DHODH Inhibition: Many cancers, including pancreatic ductal adenocarcinoma (PDAC), are resistant to DHODH inhibitors like Brequinar (BQ). This resistance occurs because the salvage pathway imports extracellular uridine via the ENT1 transporter, bypassing the blocked de novo pathway and replenishing pyrimidine pools [1] [2].
  • CNX-774's Role: Originally developed as a BTK inhibitor, this compound was found to potently inhibit the ENT1 transporter. By blocking ENT1, this compound prevents uridine uptake, crippling the salvage pathway. When used in combination with a DHODH inhibitor like BQ, it causes profound pyrimidine depletion, leading to synergistic cell death in otherwise resistant cancer cells [1] [2].
  • In Vivo Efficacy: In an immunocompetent mouse model of pancreatic cancer, the combination of BQ and this compound dramatically suppressed tumor growth and significantly prolonged survival, providing strong proof-of-concept for this dual-targeting strategy [1] [2].

Experimental Protocols from Research

The key findings on this compound are supported by the following experimental methodologies [1]:

  • Kinase Inhibitor Screen: Conducted to find compounds that sensitize resistant PDAC cells to BQ.
  • Cell Viability Assays: PDAC cell lines were treated with compounds for 72 hours, and viability was assessed using the CellTiter-Glo luminescent assay.
  • Validation of Mechanism: The effect of this compound was confirmed to be independent of BTK inhibition using genetic knockout (CRISPR/Cas9) of the ENT1 gene (SLC29A1). ENT1 knockout cells showed impaired uridine uptake and were highly sensitized to BQ, mirroring the effect of the drug.

Pathways and Workflow Visualization

The diagram below illustrates the pyrimidine synthesis pathways and how the combination of DHODH and ENT1 inhibition leads to synergistic cancer cell death.

The provided research did not contain information on all DHODH inhibitors. The table below summarizes the available data on other inhibitors mentioned in the search results.

Inhibitor Reported IC₅₀ / Potency Key Experimental Findings Binding Mode
BAY 2402234 IC₅₀ of 1.2 nM for human DHODH enzyme [3]. Induces differentiation marker CD11b in AML cell lines (EC₅₀ ~0.96-3.16 nM); anti-proliferative IC₅₀ in the low nanomolar range [3]. Binds the ubiquinone site of DHODH [3].
NK-A 17E-233I Information missing Shows selective cytotoxicity in cancer cell lines; induces DNA damage and S-phase arrest; preserves mitochondrial respiration unlike Brequinar [4]. Pure or partial competitive inhibitor with a distinct binding mode from classical inhibitors [4].
Brequinar (BQ) Information missing Used as a control in studies; depletes pyrimidine nucleotides and can upregulate antigen presentation on cancer cells [1] [5]. Binds the FMN binding cavity (classical inhibitor) [4].

Interpretation of Findings and Future Directions

The discovery that this compound is an ENT1 inhibitor redefines its potential application. It represents a compelling combination therapy strategy rather than a direct competitor to DHODH inhibitors. This approach tackles a well-established resistance mechanism and has shown promising results in robust preclinical models [1] [2].

Research into DHODH inhibition continues to evolve, with investigations into other combination strategies. For instance, DHODH inhibition has been found to enhance cancer cell antigen presentation, providing a rationale for combining it with immune checkpoint blockade therapy [5].

References

Experimental Workflow for Validating ENT1's Role

Author: Smolecule Technical Support Team. Date: February 2026

The research used a multi-step process to discover CNX-774's mechanism and validate ENT1's role. The workflow below illustrates the key stages of their investigation.

Start Start: DHODH Inhibitor (Brequinar) Resistance in PDAC Screen Kinase Inhibitor Screen (>350 compounds) Start->Screen Hit Hit Identification: This compound sensitizes cells to Brequinar Screen->Hit Mech Mechanistic Investigation (BTK-independent effect) Hit->Mech Target Identification of ENT1 as novel target of this compound Mech->Target Val1 Validation: Genetic (ENT1 Knockout) Target->Val1 Val2 Validation: Functional (Uridine Uptake Assay) Val1->Val2 Val3 Validation: In Vivo (Mouse PDAC Model) Val2->Val3 End Conclusion: Dual targeting of DHODH & ENT1 is effective Val3->End

Key Experimental Protocols and Findings

The following tables detail the core experiments that validated ENT1's role and the effect of its inhibition or knockout.

Table 1: ENT1 Knockout and Functional Validation Experiments [1] [2] [3]

Experiment Type Methodology Details Key Findings

| Genetic Knockout (CRISPR/Cas9) | - Cell Model: Brequinar-resistant PDAC cell lines.

  • Method: Lentiviral transduction of sgRNAs targeting ENT1 (SLC29A1).
  • Validation: Sanger sequencing of the targeted genomic region. | - ENT1 knockout profoundly sensitized PDAC cells to Brequinar.
  • Mimicked the sensitizing effect of this compound, confirming on-target activity. | | Functional Uptake Assay | - Measurement: Uridine uptake in cells.
  • Tools: Use of NBMPR (a known ENT1 inhibitor) as a comparator. | - this compound inhibited uridine uptake.
  • ENT1 knockout impaired uridine uptake capacity.
  • Confirmed that ENT1-mediated uridine salvage is a key resistance mechanism. |

Table 2: In Vivo Therapeutic Efficacy [1] [2] [3]

Model Treatment Groups Experimental Outcome

| Immunocompetent Mouse PDAC Model | - DHODH inhibitor (Brequinar) alone.

  • Brequinar + this compound.
  • ENT1 knockout tumors + Brequinar. | - Brequinar monotherapy: Limited efficacy.
  • Combination (BQ+this compound) & ENT1 KO + BQ: Dramatic suppression of tumor growth and significantly prolonged mouse survival. |

Interpretation of Experimental Evidence

The validation studies provide strong evidence that:

  • This compound is a functional ENT1 inhibitor. Its effect is independent of its known BTK target, repurposing it as a tool to block nucleoside salvage [1] [3].
  • ENT1 activity is a major resistance mechanism. By importing extracellular uridine, ENT1 allows cancer cells to bypass de novo pyrimidine synthesis blockade, leading to DHODH inhibitor resistance [2] [3].
  • Dual targeting is a viable strategy. Combining DHODH inhibition (with Brequinar) and ENT1 blockade (with this compound or genetic knockout) causes synergistic pyrimidine depletion, loss of cell viability, and profound anti-tumor effects in vivo [1] [2].

The provided data robustly validates ENT1 knockout and inhibition as a powerful strategy to overcome DHODH inhibitor resistance in pancreatic cancer models.

References

CNX 774 selectivity kinase panel profiling

Author: Smolecule Technical Support Team. Date: February 2026

Known Mechanisms of Action of CNX-774

The following table summarizes what the current research reveals about this compound's activity:

Characteristic Description
Intended Target Bruton's Tyrosine Kinase (BTK) [1] [2]
Primary Discovered Off-Target Equilibrative Nucleoside Transporter 1 (ENT1) [1] [3]
Key Experimental Context Studies in pancreatic cancer cell lines to overcome resistance to a DHODH inhibitor (brequinar) [1] [3]
BTK Inhibitor Classification Used alongside ibrutinib as a representative BTK inhibitor in a breast cancer cell study [2]

The most detailed mechanistic studies on this compound come from research on pancreatic cancer. These studies found that its ability to overcome resistance to a metabolic drug (brequinar, a DHODH inhibitor) was independent of its intended BTK target. Instead, the effect was traced to this compound's potent inhibition of ENT1, a nucleoside transporter. By blocking ENT1, this compound prevents cancer cells from importing extracellular uridine, a workaround that would normally allow them to survive DHODH inhibition [1] [3]. This crucial off-target activity is illustrated below:

G BQ Brequinar (BQ) DHODH DHODH Enzyme BQ->DHODH Inhibits DeNovo De Novo Pyrimidine Synthesis DHODH->DeNovo Blocks Pyrimidines Pyrimidine Nucleotides DeNovo->Pyrimidines Depletes Resistance Cell Survival (Resistance) Pyrimidines->Resistance Enables Sensitivity Cell Death (Sensitivity) Pyrimidines->Sensitivity Critical Depletion Leads to Uridine Extracellular Uridine ENT1 ENT1 Transporter Uridine->ENT1 Enters via Salvage Salvage Pathway ENT1->Salvage Feeds CNX774 This compound CNX774->ENT1 Blocks CNX774->Salvage Prevents Salvage->Pyrimidines Replenishes

Experimental Evidence in Other Contexts

Another study in breast cancer cells used this compound as a tool BTK inhibitor. The research demonstrated that both this compound and the FDA-approved BTK inhibitor ibrutinib suppressed TPA-induced cancer cell invasion and migration. The experiments suggested this effect worked through inhibition of the PLCγ2 / PKCβ / NF-κB signaling axis, leading to reduced expression of MMP-9, a key enzyme in metastasis [2]. The experimental workflow from this study is outlined below:

G TPA TPA Stimulus BTK BTK TPA->BTK Activates PLCG2 PLCγ2 BTK->PLCG2 Activates PKCB PKCβ PLCG2->PKCB Activates NFKB NF-κB / AP-1 PKCB->NFKB Activates MMP9 MMP-9 Expression NFKB->MMP9 Induces Invasion Cell Invasion & Migration MMP9->Invasion Promotes CNX774_2 This compound CNX774_2->BTK Inhibits Ibrutinib Ibrutinib Ibrutinib->BTK Inhibits

References

CNX-774, ENT1, and DHODH Inhibition: Mechanism and Workflow

Author: Smolecule Technical Support Team. Date: February 2026

The following diagram illustrates the core mechanism of DHODH inhibitor resistance and how CNX-774 overcomes it.

G BQ DHODH Inhibitor (Brequinar) DeNovo Blocks de novo Pyrimidine Synthesis BQ->DeNovo NANA N-Acetylneuraminic Acid (NANA) Potential Efficacy Marker BQ->NANA Depletion Pyrimidine Nucleotide Depletion DeNovo->Depletion Synergy Profound Pyrimidine Starvation & Cell Death DeNovo->Synergy Resistance Resistance via ENT1 Transporter Salvage Salvage Pathway Replenishes Nucleotides Resistance->Salvage Uridine Extracellular Uridine Uridine->Resistance Salvage->Depletion CNX This compound (ENT1 Blocker) CNX->Resistance Blocks CNX->Synergy NANA->Synergy

The key insights from this mechanism are [1] [2]:

  • ENT1-Mediated Resistance: Cancer cells resist DHODH inhibitors like Brequinar by using the ENT1 transporter to import extracellular uridine, which is then used to synthesize pyrimidine nucleotides via the salvage pathway, bypassing the blocked de novo pathway.
  • This compound's Role: this compound, initially developed as a BTK inhibitor, was found to potently block ENT1. This prevents uridine uptake, shutting down the salvage pathway and leading to severe pyrimidine starvation.
  • NANA as a Biomarker: The study identified N-acetylneuraminic acid (NANA) accumulation as a potential marker for monitoring the efficacy of DHODH inhibitor treatment.

Key Experimental Data and Protocols

The primary supporting evidence comes from a 2022 study published in Cancer Letters [1] [2]. The table below summarizes the key experimental findings.

Experimental Model Treatment Groups Key Quantitative Findings Outcome
BQ-Resistant Pancreatic Cancer Cell Lines in vitro BQ monotherapy Slowed proliferation; caused modest pyrimidine depletion Limited effect on cell viability [1]
BQ + this compound combination Led to profound cell viability loss and pyrimidine starvation Synergistic effect overcoming resistance [1]
Immunocompetent Orthotopic Mouse Model (KPC-derived cells) BQ + this compound combination Dramatically suppressed tumor growth and prolonged mouse survival Strong in vivo proof of concept [1]
Detailed Experimental Methodologies

The research employed standard biochemical and cell biology techniques. Here are the methodologies for the key experiments cited:

  • Cell Viability Assay (CellTiter-Glo) [2]:

    • Cell Seeding: Plate 1,000–5,000 cells per well in a 96-well plate and allow to equilibrate overnight.
    • Compound Treatment: Treat cells with indicated compounds (e.g., BQ, this compound) for 72 hours.
    • Viability Measurement: Add CellTiter-Glo reagent to measure ATP levels via luminescence, which is proportional to the number of viable cells.
    • Data Analysis: Normalize luminescence to vehicle-treated controls and fit dose-response curves using nonlinear regression (e.g., Prism9 software).
  • Kinase Inhibitor Small Molecule Screen [2]:

    • Cell Preparation: Seed 2,000 S2-013 cells per well in white 96-well plates.
    • Compound Library Application: Treat with compounds from the Selleck kinase inhibitor library (100 nM final concentration) alongside BQ (25 µM) or a DMSO vehicle control.
    • Incubation and Readout: Incubate for 72 hours and assess viability using CellTiter-Glo.
    • Hit Identification: Calculate a score for each compound: (viability with BQ + inhibitor) / (viability with vehicle + inhibitor). Compounds with the lowest scores are prioritized.
  • CRISPR/Cas9 Gene Knockout Validation [2]:

    • Virus Production: Package lentiviral vectors encoding Cas9 and sgRNAs targeting ENT1 (or non-targeting control) into viral particles.
    • Cell Transduction: Transduce target pancreatic cancer cell lines and select with blasticidin.
    • Clone Isolation: Isolate single-cell clones and validate genetic knockout via immunoblotting (for DHODH) or by PCR amplification and Sanger sequencing of the targeted genomic region (for ENT1).

Interpretation and Research Context

For researchers evaluating this data, the following points are crucial:

  • This compound is a Preclinical Tool: this compound is used here as a tool compound to validate the ENT1 blockade mechanism. Its development as a BTK inhibitor is secondary to this new finding. Further drug development would likely focus on optimizing ENT1 inhibition.
  • Biomarker Status of NANA: The role of N-acetylneuraminic acid is presented as a potential marker identified in the study. Its validation as a reliable, clinically applicable biomarker for this therapeutic strategy requires further and more extensive investigation [1].
  • Broader Relevance of the Mechanism: While the data is from pancreatic cancer models, the mechanism of ENT1-mediated salvage as a resistance route to DHODH inhibition could be applicable to other cancer types where DHODH is a target.

References

Comparison of CNX-774 and Other Nucleoside Transport Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Inhibitor Name Primary Known Target(s) ENT1 Inhibition & Role Key Characteristics & Experimental Evidence

| CNX-774 | BTK (Irreversible inhibitor, IC₅₀ <1 nM) [1] | Potent ENT1 blocker [2] [3] [4] | - Mechanism: Overcomes pancreatic cancer resistance to DHODH inhibition by blocking ENT1-mediated uridine salvage [2] [4].

  • Synergy: Combined with DHODH inhibitor Brequinar, causes profound pyrimidine depletion and tumor growth suppression in vivo [2] [3].
  • Selectivity: ENT1 blockade effect is independent of its primary BTK target [4]. | | NBTI (Nitrobenzylthioinosine) | ENT1 (classical inhibitor) [5] [6] [7] | Classical, high-affinity ENT1 reference inhibitor [5] [6] | - Gold Standard: Used to differentiate ENT1 (nanomolar sensitivity) from ENT2 (micromolar sensitivity) in assays [5] [8].
  • Broad Use: Commonly used in transport experiments (e.g., [³H]uridine uptake) to establish baseline ENT1 activity [5] [6] [7]. | | Isradipine, Avanafil, Istradefylline | L-type Ca²⁺ channels, PDE5, Adenosine A₂A receptor [5] [8] | Newly identified ENT1 inhibitors (via machine learning screening) [5] [8] | - Discovery: Identified from a drug repurposing library, indicating potential for novel drug-transporter interactions [5] [8].
  • Status: FDA-approved for other indications; their ENT1 inhibition is a newly discovered off-target effect [5]. |

Experimental Data and Protocols for this compound

The key findings on this compound as an ENT1 inhibitor are supported by the following experimental approaches:

  • Initial Kinase Inhibitor Screen

    • Protocol: A screen of over 350 kinase inhibitors was performed on Brequinar (DHODH inhibitor)-resistant pancreatic cancer cells. This compound was identified as a top hit that synergistically reduced cell viability when combined with Brequinar [3] [4].
    • Viability Assay: CellTiter-Glo luminescent assay was used to quantify cell viability after 72 hours of treatment with compound combinations [4].
  • Mechanistic Validation of ENT1 Blockade

    • Genetic Knockout: CRISPR/Cas9-mediated knockout of the ENT1 gene (SLC29A1) in pancreatic cancer cells profoundly sensitized them to Brequinar, mirroring the effect of adding this compound [4].
    • Uridine Uptake Assay: The definitive proof that this compound directly blocks ENT1 function came from transport experiments. Cells were incubated with radiolabeled [³H]uridine, and this compound significantly inhibited its uptake, confirming it as a direct ENT1 inhibitor [2] [4].
  • In Vivo Efficacy Study

    • Protocol: An immunocompetent, orthotopic mouse model of pancreatic cancer was used. Mice were treated with a combination of the DHODH inhibitor (Brequinar) and this compound [2] [4].
    • Results: The combination therapy demonstrated dramatic suppression of tumor growth and a significant extension of mouse survival compared to either monotherapy, providing strong proof-of-concept for this dual-targeting strategy [2].

The following diagram illustrates the core mechanism of action by which this compound overcomes therapy resistance.

Research Implications Summary

This compound represents a compelling case of drug repurposing where an investigational BTK inhibitor has been re-characterized as a potent ENT1 blocker. Its primary research significance lies in its ability to overcome metabolic resistance to DHODH inhibition in aggressive cancers like pancreatic ductal adenocarcinoma.

  • Novel Therapeutic Strategy: The combination of DHODH and ENT1 inhibition is a promising strategy to induce lethal nucleotide starvation in cancer cells [2] [3].
  • Tool Compound: this compound serves as a valuable tool for studying ENT1 function in biological systems.

References

CNX-774 Synergistic Drug Combinations: A Comparison

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the two key synergistic drug combinations identified for CNX-774, detailing the cancer types, mechanisms, and experimental outcomes.

Combination Drug Cancer Type Proposed Synergistic Mechanism Key Experimental Findings Citation
Brequinar (BQ) Pancreatic Ductal Adenocarcinoma (PDAC) This compound inhibits ENT1, blocking uridine salvage pathway; BQ inhibits DHODH, blocking de novo pyrimidine synthesis. Profound cell viability loss & pyrimidine starvation in BQ-resistant cells; dramatic tumor growth suppression & prolonged survival in immunocompetent mouse model. [1] [2]
12-O-tetradecanoylphorbol-13-acetate (TPA) Breast Cancer (MCF-7 cells) This compound inhibits BTK, suppressing downstream PLCγ2/PKCβ/NF-κB/AP-1 signaling, reducing TPA-induced MMP-9 expression and metastasis. Significant attenuation of TPA-induced cell invasion & migration; suppression of MMP-9 expression and activation. [3]

Detailed Experimental Protocols

To help you interpret the data, here are the methodologies used in the key experiments cited above.

Cell Viability Assay (for BQ + this compound in Pancreatic Cancer)

This protocol was used to demonstrate the synergistic loss of cell viability [1].

  • Cell Seeding: Pancreatic cancer cells (e.g., S2-013) were seeded in 96-well plates at densities of 2x10³ to 5x10³ cells per well and left to equilibrate overnight.
  • Drug Treatment: Cells were treated with various concentrations of this compound, Brequinar (BQ), or the combination for 72 hours.
  • Viability Measurement: Cell viability was assessed using the CellTiter-Glo Luminescent Cell Viability Assay. This assay quantifies ATP, a marker of metabolically active cells. Luminescence values were normalized to vehicle-treated control cells to calculate the percentage of viability.
  • Data Analysis: Dose-response curves were fitted using nonlinear regression models (e.g., in Prism9 software), and the Area Under the Curve (AUC) was quantified to evaluate the combined drug effect.
Cell Invasion and Migration Assays (for this compound in Breast Cancer)

These protocols were used to show the anti-metastatic effect of this compound [3].

  • Matrigel Invasion Assay:
    • Cells were pre-treated with this compound (10 µM) for 1 hour before stimulation with TPA.
    • Cells were then seeded into Transwell chambers coated with Matrigel (a basement membrane matrix).
    • After incubation, non-invading cells on the upper surface of the membrane were removed. The invaded cells on the lower surface were fixed, stained, and counted.
  • Cell Migration Assay:
    • A similar setup was used without the Matrigel coating to assess cell migration directly.
    • The movement of cells across the membrane toward a chemoattractant was measured after drug treatment.

Signaling Pathway Diagrams

The following diagrams, created using Graphviz, illustrate the two distinct mechanisms of action for this compound's synergistic combinations.

Diagram 1: this compound with Brequinar (BQ) in Pancreatic Cancer

This diagram shows how the combination concurrently blocks pyrimidine synthesis pathways to induce nucleotide starvation [1] [2].

G cluster_salvage cluster_denovo De Novo Synthesis cluster_salvage_path Nucleoside Salvage Uridine Uridine ENT1 ENT1 Uridine->ENT1 SalvagePath Uridine Salvage (ENT1 Dependent) ENT1->SalvagePath DHODH DHODH DeNovoPath Pyrimidine Synthesis (DHODH Dependent) DHODH->DeNovoPath BQ BQ BQ->DHODH Inhibits PyrimidinePools Pyrimidine Nucleotide Pools BQ->PyrimidinePools Depletes CNX774_ENT1 This compound (ENT1 Blocker) CNX774_ENT1->ENT1 Inhibits CNX774_ENT1->PyrimidinePools Blocks Replenishment CellDeath Profound Cell Death PyrimidinePools->CellDeath DeNovoPath->PyrimidinePools SalvagePath->PyrimidinePools

Diagram 2: this compound with TPA in Breast Cancer Metastasis

This diagram shows how this compound, as a BTK inhibitor, disrupts the signaling cascade that leads to cancer cell invasion [3].

G TPA TPA BTK BTK TPA->BTK CNX774_BTK This compound (BTK Inhibitor) CNX774_BTK->BTK Inhibits MMP9 MMP-9 Expression CNX774_BTK->MMP9 Suppresses PLCG2 PLCγ2 BTK->PLCG2 PKCB PKCβ PLCG2->PKCB MAPKs MAPK Pathways (ERK, JNK, p38) PKCB->MAPKs NFkB_AP1 Transcription Factors NF-κB & AP-1 MAPKs->NFkB_AP1 NFkB_AP1->MMP9 Invasion Cancer Cell Invasion & Migration MMP9->Invasion

Interpretation and Key Insights

  • Dual-Mechanism Action: this compound is unique in that its synergistic potential arises from two completely different mechanisms: a targeted inhibition of BTK in breast cancer and an off-target inhibition of ENT1 in pancreatic cancer. This highlights the importance of understanding a drug's full polypharmacological profile [1] [3].
  • Overcoming Resistance: The combination with Brequinar is particularly significant as it provides a strategy to overcome intrinsic resistance to DHODH inhibition, a known challenge in cancer therapy, by simultaneously blocking a key resistance pathway (nucleoside salvage) [1] [2].
  • Experimental Validation: The synergistic effects are not just predicted computationally but are backed by robust in vitro cell-based assays and, in the case of the pancreatic cancer combination, compelling in vivo data from an immunocompetent mouse model [1] [3].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.9

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

4

Exact Mass

499.17681575 g/mol

Monoisotopic Mass

499.17681575 g/mol

Heavy Atom Count

37

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

CNX-774

Dates

Last modified: 08-15-2023

Explore Compound Types